Product packaging for (2-Methyl-2H-indazol-6-yl)boronic acid(Cat. No.:CAS No. 1001907-57-8)

(2-Methyl-2H-indazol-6-yl)boronic acid

Cat. No.: B1450976
CAS No.: 1001907-57-8
M. Wt: 175.98 g/mol
InChI Key: JADBVQWCMHPPQA-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-6-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1450976 (2-Methyl-2H-indazol-6-yl)boronic acid CAS No. 1001907-57-8

Properties

IUPAC Name

(2-methylindazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBVQWCMHPPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN(C=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659958
Record name (2-Methyl-2H-indazol-6-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-57-8
Record name B-(2-Methyl-2H-indazol-6-yl)boronic acid
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Record name (2-Methyl-2H-indazol-6-yl)boronic acid
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Record name 2-Methyl-2H-indazole-6-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (2-Methyl-2H-indazol-6-yl)boronic acid (CAS: 1001907-57-8): A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Methyl-2H-indazol-6-yl)boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore its strategic applications, the rationale behind its use in synthesis, and field-proven protocols that ensure reproducible success.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with specific hydrogen bonding capabilities, making it an effective pharmacophore for interacting with various biological targets.[1][2] Compounds containing the indazole moiety exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1]

This compound (CAS No. 1001907-57-8) has emerged as a critical reagent for introducing this valuable scaffold into complex molecules.[3][4] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[5][6][7] This guide will delineate the properties, synthesis, and application of this compound, with a focus on the practical execution of its most important chemical transformation.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below. This information is critical for reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 1001907-57-8
Molecular Formula C₈H₉BN₂O₂[4]
Molecular Weight 175.98 g/mol
Appearance White solid or crystalline powder[4]
Melting Point 105-110 °C[4]
Storage Temperature 2-8°C, in a dry area[8]
SMILES String Cn1cc2ccc(cc2n1)B(O)O
InChI Key JADBVQWCMHPPQA-UHFFFAOYSA-N
Safety and Handling

This compound is associated with specific hazards that necessitate careful handling.[9]

  • Hazard Classifications : Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[8]

  • Signal Word : Warning.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Measures : Use in a well-ventilated area or outdoors.[10] Avoid breathing dust.[10] Wear protective gloves, protective clothing, and eye/face protection.[8][10] In case of contact with eyes, rinse cautiously with water for several minutes.[8][10] If skin irritation occurs, seek medical advice.[10]

Always consult the full Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[8]

Synthesis Pathway Overview

While various proprietary methods exist, the synthesis of aryl boronic acids like this compound typically begins with a halogenated precursor, most commonly a bromo-indazole. The general, well-established strategy involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.

G Start 6-Bromo-2-methyl-2H-indazole Step1 Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl) Start->Step1 Intermediate1 6-Lithio- or 6-Magnesio- 2-methyl-2H-indazole (Organometallic Intermediate) Step1->Intermediate1 Step2 Borylation (Quench with Trialkyl Borate, e.g., B(OiPr)₃) Intermediate1->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Aqueous Acidic Workup (Hydrolysis, e.g., HCl or H₂SO₄) Intermediate2->Step3 End This compound Step3->End

Caption: General synthetic workflow for aryl boronic acids.

This pathway is favored for its reliability. The choice of organometallic reagent (e.g., n-butyllithium vs. a Grignard reagent) depends on the functional group tolerance required for other substituents on the molecule. The cryogenic temperatures used during the halogen-metal exchange are critical to prevent side reactions and ensure high regioselectivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[5][11] This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex. Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)-X]L₂ (Oxidative Addition Product) pd0->pd_complex Oxidative Addition transmetalation_step [Ar-Pd(II)-Ar']L₂ pd_complex->transmetalation_step Transmetalation reductive_elimination_step Product Complex transmetalation_step->reductive_elimination_step Reductive Elimination base_waste [B(OH)₃X]⁻ + Cation⁺ transmetalation_step->base_waste reductive_elimination_step->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elimination_step->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation_step

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in the Cycle:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step. The reactivity order is typically I > Br > Cl.

  • Transmetalation : The organic group from the activated boronic acid (a boronate complex formed with a base) is transferred to the palladium center.[7] The base is crucial here; it activates the boronic acid, making the organic moiety more nucleophilic and facilitating the transfer.[7]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Objective : To synthesize 6-Aryl-2-methyl-2H-indazole.

Materials :

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.5 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v)

  • Inert Gas: Argon or Nitrogen

Experimental Workflow Diagram :

G A 1. Vessel Setup: Add magnetic stir bar to a dry Schlenk flask. B 2. Reagent Addition: Add Aryl Bromide, Boronic Acid, Base, and Pd Catalyst. A->B C 3. Inert Atmosphere: Evacuate and backfill the flask with Argon/Nitrogen (3 cycles). B->C D 4. Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. C->D E 5. Reaction: Heat the mixture (e.g., 90-100 °C) with stirring for 4-12 hours. D->E F 6. Monitoring: Track reaction progress via TLC or LC-MS. E->F G 7. Work-up: Cool to RT. Filter through Celite. Dilute with Ethyl Acetate. F->G H 8. Extraction: Wash filtrate with water and brine. Dry organic layer (Na₂SO₄). G->H I 9. Purification: Concentrate in vacuo. Purify crude product via column chromatography. H->I J 10. Characterization: Analyze pure product (NMR, HRMS). I->J

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology :

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inerting : Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen). Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe. Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) further minimizes oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[11][12]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Aqueous Work-up : Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Aryl-2-methyl-2H-indazole product.

This self-validating protocol incorporates steps (inerting, use of degassed solvents) that are fundamentally designed to protect the integrity of the catalytic system, thereby ensuring a higher probability of success.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecules with high therapeutic potential. Its stability, combined with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an indispensable building block in the drug discovery pipeline.[4][13] By understanding its properties, handling requirements, and the mechanistic rationale behind its application, researchers can confidently and effectively leverage this compound to accelerate the development of novel indazole-containing therapeutics.

References

An In-depth Technical Guide to the Physical Properties of (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of (2-Methyl-2H-indazol-6-yl)boronic acid, a vital building block in contemporary medicinal chemistry and organic synthesis. Recognizing the challenges in sourcing consolidated data, this document not only presents established information but also offers robust, field-proven experimental protocols for the determination of properties where public data is unavailable. This approach ensures that researchers have a self-validating framework for characterizing this important reagent.

I. Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic arylboronic acid that has garnered significant interest in the pharmaceutical and material science sectors. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures. The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The strategic placement of the boronic acid group at the 6-position of the 2-methyl-2H-indazole core allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.

Understanding the physical properties of this compound is paramount for its effective use. Properties such as solubility, melting point, stability, and spectral characteristics directly influence reaction conditions, purification strategies, and storage protocols. This guide aims to provide a detailed exposition of these properties, grounded in both available data and established analytical techniques.

II. Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. This information is critical for accurate record-keeping, safety assessments, and analytical characterization.

PropertyValueSource(s)
CAS Number 1001907-57-8[1][2]
Molecular Formula C₈H₉BN₂O₂[1][2][3]
Molecular Weight 175.98 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 105-110 °C[1][3]
SMILES String Cn1cc2ccc(cc2n1)B(O)O[1]
InChI 1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3[1]
InChIKey JADBVQWCMHPPQA-UHFFFAOYSA-N[1]

III. Solubility Profile: A Practical Assessment

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on the general behavior of arylboronic acids, a qualitative solubility profile can be inferred. Boronic acids are known to have poor water solubility but exhibit better solubility in polar organic solvents.[4]

Expected Qualitative Solubility:

  • Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol

  • Slightly Soluble to Insoluble: Water, Toluene, Hexanes, Diethyl ether

The solubility of boronic acids can be influenced by pH, with increased solubility in basic aqueous solutions due to the formation of the more soluble boronate salt.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Methanol, Water, Acetonitrile)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Shake at constant temperature (24-48h) A->B Equilibrate C Collect supernatant B->C Settle D Filter (0.22 µm) C->D Clarify E Dilute sample D->E Prepare for analysis F Quantify (HPLC/UV-Vis) E->F Measure concentration G cluster_nmr NMR Analysis cluster_ms MS Analysis NMR_Sample Dissolve ~5-10 mg in 0.7 mL of deuterated solvent (e.g., DMSO-d6) NMR_Acquire Acquire 1H, 13C, and other relevant spectra NMR_Sample->NMR_Acquire MS_Sample Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol) MS_Acquire Infuse into ESI source and acquire spectra in positive and negative ion modes MS_Sample->MS_Acquire

References

An In-depth Technical Guide to the Solubility of (2-Methyl-2H-indazol-6-yl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-2H-indazol-6-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1][2] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores the critical need for a comprehensive understanding of its solubility characteristics.[3][4] This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of this compound and presents a robust framework for its experimental determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper synthesizes established principles of boronic acid chemistry to offer predictive insights and detailed methodologies.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid with a melting point in the range of 105-110 °C.[1][5] Its molecular structure features a polar indazole core, a non-polar methyl group, and a boronic acid functional group capable of acting as both a hydrogen bond donor and acceptor.

Key Molecular Features Influencing Solubility:

  • Bicyclic Aromatic System (Indazole): The planar, aromatic indazole ring system contributes to solid-state packing through π-π stacking interactions, which must be overcome by the solvent.

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of polarity and is capable of forming strong hydrogen bonds. It also acts as a Lewis acid.[6][7]

  • N-Methyl Group: The methyl group at the N2 position of the indazole ring slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart.

A critical, yet often overlooked, characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium between the monomeric acid and the trimeric boroxine can significantly impact solubility measurements, as the two species will exhibit different solubility profiles.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental starting point for predicting solubility. The solubility of this compound will be dictated by the interplay of solvent polarity, hydrogen bonding capacity, and the ability to disrupt the crystal lattice of the solid.

Based on studies of analogous compounds like phenylboronic acid, we can establish a predictive framework. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9] The esterification of boronic acids tends to enhance their solubility in organic solvents.[10]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with the boronic acid moiety, disrupting intermolecular forces.
Aprotic Polar Solvents Acetone, Tetrahydrofuran (THF), Dioxane, AcetonitrileHigh to ModeratePossess dipole moments and hydrogen bond acceptors that can interact with the boronic acid.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateCan act as weak hydrogen bond acceptors; moderate polarity helps in solvation.
Aromatic Hydrocarbons Toluene, XyleneLowPrimarily non-polar interactions are insufficient to overcome the strong intermolecular forces of the boronic acid.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowLacks the necessary polarity and hydrogen bonding capability to effectively solvate the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. The dynamic method, which relies on identifying the temperature at which a suspension becomes a clear solution, is particularly effective for boronic acids.[8][9][11]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with magnetic stir bars

  • Heater/stirrer plate with temperature control and probe

  • Analytical balance

  • Luminance probe or a laser and photodiode detector (for turbidity measurement)

  • Temperature-controlled bath (optional, for isothermal measurements)

Dynamic Solubility Measurement Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Solubility_Workflow prep Step 1: Preparation Prepare a suspension of known concentration of this compound in the chosen solvent. heat Step 2: Controlled Heating Heat the suspension at a slow, controlled rate (e.g., 0.5 °C/min) with vigorous stirring. prep->heat Vial on Heater/Stirrer detect Step 3: Turbidity Detection Continuously monitor the turbidity of the suspension using a luminance probe or visual inspection. heat->detect Continuous Monitoring record Step 4: Record Temperature Record the temperature at which the last solid particles disappear, indicating complete dissolution. detect->record Clear Solution Point repeat Step 5: Repeatability Repeat the measurement with different concentrations to construct a solubility curve. record->repeat Data Point Acquired Boroxine_Formation cluster_0 Equilibrium in Solution 3 R-B(OH)2 3 x this compound Boroxine Boroxine Trimer 3 R-B(OH)2->Boroxine -3 H2O Boroxine->3 R-B(OH)2 +3 H2O 3 H2O 3 x H2O

References

An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-6-yl)boronic acid, a heterocyclic boronic acid of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, molecular properties, and its pivotal role as a versatile building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes: Structure and Physicochemical Properties

This compound is an organoboron compound featuring a bicyclic indazole core. The indazole moiety, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The strategic placement of a boronic acid group at the 6-position and a methyl group at the 2-position of the indazole ring system imparts unique reactivity and structural characteristics that are highly valued in synthetic chemistry.

Chemical Structure and Nomenclature

The definitive structure of this compound is crucial for understanding its reactivity and interactions. Its key identifiers are summarized below:

IdentifierValue
IUPAC Name This compound[2]
CAS Number 1001907-57-8[3][4][5]
Molecular Formula C₈H₉BN₂O₂[2][3][4]
SMILES Cn1cc2ccc(cc2n1)B(O)O[4]
InChI Key JADBVQWCMHPPQA-UHFFFAOYSA-N[2][4]

The structure features a planar indazole ring system, which contributes to its potential for π-stacking interactions in biological systems. The boronic acid group, -B(OH)₂, is a versatile functional group known for its ability to participate in a wide range of chemical transformations.

Figure 1. Chemical structure of this compound.

Molecular Weight and Physicochemical Properties

A precise understanding of the molecular weight and physical properties is fundamental for experimental design, including reaction stoichiometry and purification protocols.

PropertyValueSource
Molecular Weight 175.98 g/mol [4]
Monoisotopic Mass 176.07571 Da[6]
Appearance White/Crystalline Powder[2][3]
Melting Point 105-110 °C[3][4]
Boiling Point 430.8 °C at 760 mmHg (Predicted)[3]
Density 1.27 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3][4]

The Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[7][8] Their unique ability to form reversible covalent bonds with diols, including those found in biological macromolecules, has been exploited in the design of enzyme inhibitors.[9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, paved the way for increased interest in this chemical class.[7][8]

The utility of boronic acids in drug discovery stems from several key features:

  • Versatile Reactivity: They are stable, yet reactive intermediates, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8]

  • Bioisosterism: The boronic acid group can act as a bioisostere of carboxylic acids.[8]

  • Low Toxicity: Generally, boronic acids exhibit low toxicity and are often metabolized to boric acid, a naturally occurring compound.[8][10]

Synthetic Accessibility and Experimental Protocols

The synthesis of this compound and its derivatives is of paramount importance for its application in research and development. While specific, detailed proprietary synthesis routes are often not publicly disclosed, the general strategies for the synthesis of 2H-indazoles and the introduction of boronic acid functionalities are well-established in the chemical literature.

General Synthetic Strategies for 2H-Indazoles

The formation of the 2H-indazole core can be achieved through various synthetic methodologies. A common approach involves the cyclization of appropriately substituted benzene derivatives. For instance, a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper, can yield 2H-indazoles.[11]

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Halobenzaldehyde 2-Halobenzaldehyde One-pot, Three-component Reaction One-pot, Three-component Reaction 2-Halobenzaldehyde->One-pot, Three-component Reaction Primary Amine Primary Amine Primary Amine->One-pot, Three-component Reaction Sodium Azide Sodium Azide Sodium Azide->One-pot, Three-component Reaction 2H-Indazole Core 2H-Indazole Core One-pot, Three-component Reaction->2H-Indazole Core Copper Catalyst

Figure 2. A general workflow for the synthesis of the 2H-indazole core.

Introduction of the Boronic Acid Moiety

The boronic acid group is typically introduced onto an aromatic ring through a metal-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction using a diboron reagent. For this compound, a likely precursor would be 6-bromo-2-methyl-2H-indazole.

Illustrative Experimental Protocol (Conceptual):

This is a generalized, conceptual protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Lithiation: To a solution of 6-bromo-2-methyl-2H-indazole in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong organolithium base (e.g., n-butyllithium) is added dropwise. The reaction is stirred for a period to ensure complete metal-halogen exchange.

  • Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture at the same low temperature. The mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This hydrolysis step converts the boronic ester intermediate to the desired boronic acid.

  • Workup and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a key intermediate in the synthesis of complex molecules with potential therapeutic value. Its structure is found within patented chemical entities, indicating its relevance in contemporary drug discovery programs.

The indazole core itself is a component of several marketed drugs, such as the anti-cancer agent Pazopanib.[1][12] The presence of the boronic acid functionality allows for the facile introduction of this important heterocyclic motif into larger molecules via Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and mild reaction conditions.

suzuki_coupling cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Indazole_Boronic_Acid This compound Reaction Pd Catalyst Base Indazole_Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Reaction Coupled_Product Coupled Product (Indazole-R) Reaction->Coupled_Product

Figure 3. Schematic of a Suzuki-Miyaura coupling reaction utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined chemical structure, combined with the proven utility of the indazole scaffold and the synthetic flexibility of the boronic acid group, makes it a key reagent in the construction of novel, biologically active compounds. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[2][3] Within this context, the indazole nucleus is a privileged scaffold, featuring prominently in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy like Pazopanib and Axitinib.[4][5]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of (2-Methyl-2H-indazol-6-yl)boronic acid . This specific building block offers a stable, N-methylated indazole core, a feature often desired in drug development to block metabolic N-H sites and fine-tune solubility and binding properties. As an N-containing heteroaryl boronic acid, it presents unique challenges, primarily the potential for competitive protodeboronation.[2][6] This document will address these challenges head-on, providing researchers, scientists, and drug development professionals with the mechanistic understanding and practical guidance required to successfully incorporate this valuable synthon into their targets.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for reaction success.

PropertyValueSource(s)
CAS Number 1001907-57-8
Molecular Formula C₈H₉BN₂O₂[7]
Molecular Weight 177.98 g/mol [7]
Appearance White to off-white solid/crystalline powder[7]
Melting Point 105-110 °C[7]
Storage Store at 2-8°C, protect from moisture
Safety Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle.[8] A grasp of this mechanism is not merely academic; it informs every choice made in the experimental setup, from catalyst selection to the role of the base. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.[1]

  • Transmetalation: The organic moiety from the boron reagent (Ar²) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), facilitating the transfer of the aryl group to the palladium center.[1]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar¹)X Organopalladium(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex L₂Pd(II)(Ar¹)(Ar²) Di-organopalladium(II) Complex transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar¹-Ar² (Product) biaryl_pd_complex->product reductive_elimination->pd0 ar1x Ar¹-X (Electrophile) ar1x->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ (Boronate) boronic_acid->boronate boronate->transmetalation Workflow start Start reagents 1. Add Solids: - Aryl Halide - Boronic Acid - Base - Catalyst start->reagents degas 2. Seal, Evacuate & Backfill with Inert Gas (3x) reagents->degas solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) degas->solvents reaction 4. Heat with Vigorous Stirring (e.g., 80-110 °C) solvents->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor workup 6. Aqueous Work-up: - Dilute (EtOAc) - Wash (H₂O, Brine) monitor->workup Upon Completion purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify end End Product purify->end

References

reaction conditions for (2-Methyl-2H-indazol-6-yl)boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions of (2-Methyl-2H-indazol-6-yl)boronic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole heterocycle is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications as anti-tumor, anti-HIV, and anti-inflammatory drugs.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the relatively low toxicity of its boron-based reagents.[2][3]

This guide provides a detailed examination of the reaction conditions required for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The N-methylation at the 2-position provides a stable building block, preventing the N-H reactivity and tautomerism that can complicate reactions with unprotected indazoles, thereby offering a direct and reliable route to complex biaryl structures. We will delve into the mechanistic rationale behind component selection, present detailed experimental protocols, and offer troubleshooting advice to empower researchers in drug discovery and chemical development.

Core Principles: Mechanistic Insights into the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

A critical, and often overlooked, preliminary step is the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is the active species in the transmetalation step.[6][7] This activation is crucial for the efficient transfer of the organic group from boron to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation R-X R-X (Aryl Halide) R-Pd(II)L2-X R-Pd(II)L₂-X Pd(0)L2 Pd(0)L2 Pd(0)L2->R-Pd(II)L2-X Oxidative Addition Oxidative_Addition Oxidative_Addition R-Pd(II)L2-Ar R-Pd(II)L₂-Ar Transmetalation Transmetalation R-Pd(II)L2-Ar->Pd(0)L2 R-Ar R-Ar (Coupled Product) R-Pd(II)L2-Ar->R-Ar Reductive Elimination reduct_edge R-Pd(II)L2-Ar->reduct_edge Reductive Elimination Reductive_Elimination Reductive_Elimination Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OH)3 [Ar-B(OH)₃]⁻ (Active Boronate) Ar-B(OH)2->Ar-B(OH)3 + Base Base Base (e.g., OH⁻) Ar-B(OH)3->R-Pd(II)L2-Ar Transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Critical Reaction Parameters: A Guide to Rational Component Selection

The success of coupling this compound is not determined by a single set of "magic" conditions but by the interplay of several key parameters. As a heteroaryl boronic acid, it is susceptible to challenges like protodeboronation (cleavage of the C-B bond by a proton source), which can lower yields.[8][9] Careful selection of the following components is therefore critical.

ComponentFunction & RationaleCommon Choices & Recommendations
Palladium Catalyst The engine of the catalytic cycle. The choice of ligand bound to the palladium center dictates its stability, reactivity, and substrate scope.Pd(PPh₃)₄: A reliable choice for many standard couplings, but can require higher temperatures. Pd(dppf)Cl₂: Often shows broader applicability and higher thermal stability, making it a robust first choice.[1][10] Buchwald Precatalysts (e.g., SPhos-G3): Excellent for challenging couplings, including those with sterically hindered partners or those prone to side reactions, allowing for lower catalyst loadings and milder conditions.[11][12]
Base Activates the boronic acid to the boronate, facilitates the transmetalation step, and neutralizes the acid generated during the cycle.[6][7]K₂CO₃ / Na₂CO₃: Standard, cost-effective bases for many applications, typically used in aqueous solvent mixtures.[1][13] Cs₂CO₃: A stronger, more soluble base that can accelerate reactions but is more expensive.[14] K₃PO₄: A moderately strong base often used in anhydrous conditions to minimize protodeboronation of sensitive boronic acids.[15]
Solvent System Solubilizes reactants and catalyst, and influences reaction kinetics and mechanism.Dioxane/Water or THF/Water: The most common systems. Water is essential for dissolving inorganic bases like K₂CO₃ and facilitates boronate formation.[1][16] DMF or Toluene: Can be used for higher temperature reactions. Toluene is often employed in anhydrous protocols.[11] Anhydrous Solvents (e.g., THF, Toluene): Paired with bases like K₃PO₄ or TMSOK, these systems can significantly reduce protodeboronation, boosting yields for sensitive substrates.[2][17]
Temperature Provides the activation energy for the reaction.80-110 °C: A typical range for most Suzuki couplings. Microwave irradiation can be used to shorten reaction times significantly.[14][16] Room temperature couplings are possible with highly active catalyst systems.[12]

Experimental Protocols

The following protocols provide starting points for the cross-coupling of this compound. They should be optimized for each specific aryl halide substrate.

Protocol 1: General Procedure using Standard Aqueous Conditions

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and iodides.

Workflow Diagram

Protocol_1_Workflow A 1. Add Solids to Reaction Vessel (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Seal, Evacuate, and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe (e.g., Dioxane/Water) B->C D 4. Heat to Reaction Temperature (e.g., 100 °C) with Stirring C->D E 5. Monitor Reaction by TLC or LC-MS D->E F 6. Aqueous Workup (Dilute, Extract, Wash, Dry) E->F G 7. Purify by Column Chromatography F->G

Figure 2: Workflow for the Standard Aqueous Suzuki-Miyaura Protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 0.03 - 0.05 eq.), and potassium carbonate (K₂CO₃, 2.5 - 3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 6:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Anhydrous Conditions for Protodeboronation-Sensitive Substrates

This protocol is recommended when coupling with electron-rich heteroaryl halides or when standard conditions give low yields due to boronic acid decomposition.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., SPhos-G3, 0.02 eq.), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq.) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene or THF via cannula or syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction as described in Protocol 1. Once complete, cool the mixture, filter it through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium catalyst was not handled under inert conditions and has oxidized. 2. Insufficient Base: Base is not strong enough or has not dissolved. 3. Low Temperature: Reaction requires more thermal energy.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique. 2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure adequate water is present in aqueous systems to dissolve the base. 3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation The C-B bond of the indazolylboronic acid is cleaving faster than transmetalation. This is common in aqueous, basic conditions at high temperatures.[8][9]1. Switch to anhydrous conditions (Protocol 2). 2. Use a more active catalyst (e.g., a Buchwald system) to accelerate the productive coupling pathway, allowing it to outcompete decomposition.[12] 3. Use a milder base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species can lead to the formation of a bi-indazole dimer.[3]1. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.
Difficult Purification Product is co-eluting with residual starting materials or byproducts.1. Adjust the polarity of the chromatography eluent. 2. If the product is basic, an acid wash during workup may remove basic impurities, or a basic wash may remove acidic ones. 3. Consider an alternative purification method like preparative HPLC or crystallization.

References

Application Notes & Protocols: Strategic Use of (2-Methyl-2H-indazol-6-yl)boronic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Significance of N2-Methylation

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket makes it an effective scaffold for achieving high-potency inhibition.[3] However, the therapeutic efficacy of an indazole-based inhibitor is profoundly influenced by its substitution pattern, particularly the N-alkylation of the pyrazole ring.

The regiochemistry of this alkylation—whether at the N1 or N2 position—dictates the orientation of substituents, alters the molecule's electronic properties, and can dramatically impact binding affinity and kinase selectivity.[4][5][6] While synthetic strategies often yield mixtures of N1 and N2 isomers that are challenging to separate, the use of pre-alkylated building blocks offers a direct and unambiguous route to the desired regioisomer.[5][6]

(2-Methyl-2H-indazol-6-yl)boronic acid is a key strategic intermediate that provides direct access to the N2-methylated indazole core. This specific isomer is crucial for optimizing interactions within the active sites of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3 (GSK-3), where the N2-methyl group provides a specific vector for substituents to engage the binding pocket.[1] This guide provides an in-depth analysis of its application, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—the cornerstone method for its incorporation into complex kinase inhibitor scaffolds.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable in modern drug discovery. The reaction facilitates the coupling of an organoboron species, such as this compound, with an aryl or heteroaryl halide (or triflate).

Mechanism Overview: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) Pd_Complex R¹-Pd(II)L₂-X (Palladium Complex) OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal [R²-B(OR)₂]⁻ (Activated Boronic Acid) Di_Org_Complex R¹-Pd(II)L₂-R² (Diorganopalladium) Transmetal->Di_Org_Complex RedElim Reductive Elimination Di_Org_Complex->RedElim RedElim->Pd0 R¹-R² (Coupled Product) Boronic This compound (R²-B(OH)₂) Activated_Boronic [R²-B(OH)₃]⁻ Boronic->Activated_Boronic Activation Base Base (e.g., K₂CO₃) Base->Activated_Boronic Activated_Boronic->Transmetal Enters Cycle

Fig. 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a PI3Kβ Inhibitor Scaffold

This protocol details the synthesis of a representative kinase inhibitor core, coupling this compound with a chloro-substituted morpholinopyrimidine. This class of compounds is relevant to the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.[9][10][11]

Objective: To synthesize 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2-methyl-2H-indazole via a Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
Reagent/MaterialSupplierGrade
This compoundCommercial Source>97%
2,4-dichloro-6-morpholinopyrimidineCommercial Source>98%
[1,1'-Bis(diphenylphosphino)ferrocene]... (Pd(dppf)Cl₂)Commercial SourceCatalyst Grade
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous, >99%
1,4-DioxaneCommercial SourceAnhydrous, Sure/Seal™
Deionized WaterIn-house18.2 MΩ·cm
Ethyl Acetate (EtOAc)Commercial SourceACS Grade
Brine (Saturated NaCl solution)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade
Silica GelCommercial Source230-400 mesh
Argon or Nitrogen GasCommercial SourceHigh Purity

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Schlenk line or balloon setup for inert atmosphere, standard glassware for workup and column chromatography.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add reactants & catalyst to flask - Seal and purge with Argon start->setup solvent 2. Solvent Addition - Add 1,4-Dioxane and Water via syringe setup->solvent reaction 3. Heating - Heat to 90 °C - Stir for 12 hours solvent->reaction monitoring 4. Monitor Progress - TLC / LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitoring->workup Complete purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify characterize 7. Characterization - ¹H NMR, ¹³C NMR, HRMS purify->characterize end Final Product characterize->end

Fig. 2: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6-morpholinopyrimidine (234 mg, 1.0 mmol, 1.0 equiv.), this compound (211 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[12]

    • Rationale: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and significantly lower reaction yields. Maintaining an inert atmosphere is crucial for catalytic efficiency.[7]

  • Solvent Addition and Reaction:

    • Through the septum, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) via syringe. The mixture should be a suspension.

    • Rationale: The solvent system is biphasic. Dioxane solubilizes the organic starting materials and intermediates, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step.[12]

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Reaction Monitoring:

    • After 12 hours, cool the reaction to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 30% Ethyl Acetate in Hexanes) to check for the consumption of the limiting starting material (the dichloropyrimidine). Alternatively, an LC-MS analysis can provide more definitive information on product formation and starting material consumption.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

    • Pour the mixture into a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Rationale: The water wash removes the potassium carbonate and other inorganic byproducts. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.[12]

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • A typical gradient elution system would start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to afford the pure 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2-methyl-2H-indazole.

Expected Results & Data
ParameterExpected Value
Theoretical Yield 330 mg
Appearance Off-white to pale yellow solid
Typical Isolated Yield 75-85% (247-280 mg)
Purity (by LC-MS) >95%
¹H NMR Peaks consistent with both indazole and morpholinopyrimidine structures.
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 330.1
Troubleshooting & Optimization Insights
  • Low or No Conversion: If the reaction stalls, consider catalyst degradation. Ensure the inert atmosphere technique is rigorous and solvents are truly anhydrous. Alternatively, a different palladium source or ligand (e.g., Pd(PPh₃)₄) or a stronger base like K₃PO₄ could be screened.[8]

  • De-boronation Side Product: The appearance of 2-methyl-2H-indazole as a byproduct indicates de-boronation. This can be caused by prolonged heating or an overly strong base. Reducing the reaction time or switching to a milder base like Na₂CO₃ may mitigate this issue.

  • Formation of Homo-coupled Byproducts: Dimerization of the boronic acid or the aryl halide can occur. This is often minimized by ensuring a high-quality catalyst and maintaining a strictly inert atmosphere. Adjusting the stoichiometry (e.g., slightly less boronic acid) can sometimes help.

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its use circumvents the common and often low-yielding challenge of indazole N-alkylation, providing direct and regiochemically pure access to the N2-methylated scaffold. The Suzuki-Miyaura coupling protocol detailed herein is robust, scalable, and applicable to a wide range of aryl and heteroaryl halides, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is a critical tool for medicinal chemists targeting kinases where the specific vector of the N2-indazole position is paramount for achieving high potency and selectivity.

References

Application Notes & Protocols: The Strategic Application of Indazole Boronic Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Masterful Synthetic Tool

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with versatile hydrogen bonding capabilities, making it a cornerstone in the design of targeted therapeutics.[2][3] The pharmacological relevance of this moiety is underscored by its presence in numerous clinically approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[4][5]

However, the potential of the indazole scaffold can only be fully realized through efficient and flexible synthetic methodologies. This is where the strategic incorporation of boronic acids and their derivatives, such as pinacol esters, becomes paramount. These organoboron compounds are exceptionally stable and serve as indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7][8] The fusion of the indazole core with boronic acid functionality creates a powerful building block—the indazole boronic acid—enabling medicinal chemists to rapidly assemble libraries of complex molecules and accelerate the hit-to-lead optimization process.[9][10]

This guide provides an in-depth exploration of the applications of indazole boronic acids, focusing on their role in constructing potent kinase inhibitors. It offers detailed, field-tested protocols for both the synthesis of these critical building blocks and their subsequent use in the cornerstone Suzuki-Miyaura cross-coupling reaction, providing the causal reasoning behind key experimental choices.

Core Application: Architecting Potent Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[11] The indazole scaffold has proven to be an exceptional framework for designing kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. Several blockbuster anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), are built upon an indazole core.[2][11]

Indazole boronic acids are instrumental in the synthesis of these inhibitors. They serve as a pre-functionalized indazole core, ready for coupling with a diverse range of (hetero)aryl halides that will ultimately form the final drug molecule. This modular approach is fundamental to structure-activity relationship (SAR) studies.

Logical Workflow: From Building Block to Bioactive Compound

The general strategy involves coupling a protected indazole boronic acid (or its pinacol ester) with a functionalized aryl or heteroaryl halide. This workflow allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Biological Evaluation A Halo-Indazole C Indazole Boronic Acid Pinacol Ester A->C Pd-catalyzed Borylation B Bis(pinacolato)diboron B->C E Final Kinase Inhibitor Candidate C->E Suzuki-Miyaura Cross-Coupling D Functionalized (Hetero)Aryl Halide D->E F SAR Studies & Lead Optimization E->F

Caption: General workflow for kinase inhibitor synthesis using an indazole boronic acid ester.

This modular approach has been successfully applied to develop inhibitors for a range of kinases, including:

  • Aurora Kinases: Essential regulators of mitosis, making them a key anticancer target.[12][13]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivity is linked to various tumors.[14]

  • Polo-like Kinase 4 (PLK4): A central regulator of centriole duplication, its overexpression is noted in several cancers.[15]

Application Focus: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[16] In cancers with mutations in BRCA1 or BRCA2 genes, homologous recombination (a key double-strand break repair pathway) is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[17] The indazole-containing drug Niraparib is a clinically approved PARP inhibitor. While not synthesized directly from an indazole boronic acid, its structure highlights the suitability of the indazole scaffold for this target class. Indazole boronic acids represent ideal starting points for the discovery of novel PARP inhibitors, allowing for the rapid diversification of substituents to probe the enzyme's binding pocket.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell A DNA Damage B PARP-mediated SSB Repair A->B Active C Homologous Recombination (HR) DSB Repair A->C Active D Cell Survival B->D C->D E DNA Damage F PARP Inhibition (e.g., Indazole-based Drug) E->F Blocked G Deficient HR DSB Repair E->G Inactive H Cell Death (Synthetic Lethality) F->H G->H

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible outcomes.

Protocol 1: Synthesis of a Protected Indazole Boronic Acid Pinacol Ester

This protocol describes a common method for synthesizing indazolylboronic esters via a palladium-catalyzed borylation of a haloindazole.[18] Protecting the indazole nitrogen (e.g., with a Boc or SEM group) is often crucial to prevent side reactions and improve solubility.

Objective: To synthesize 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole from 5-bromo-1H-indazole.

Materials:

  • 5-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Protection of Indazole Nitrogen:

    • Step 1a: Dissolve 5-bromo-1H-indazole (1.0 eq) in DCM. Add DMAP (0.1 eq) followed by Boc₂O (1.1 eq).

    • Step 1b: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The Boc group protects the acidic N-H proton of the indazole, preventing it from interfering with the subsequent organometallic catalytic cycle. DMAP acts as a nucleophilic catalyst to accelerate the acylation.

    • Step 1c: Perform an aqueous workup, dry the organic layer with sodium sulfate, and purify by column chromatography to yield Boc-protected 5-bromo-1H-indazole.

  • Palladium-Catalyzed Borylation:

    • Step 2a: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Boc-protected 5-bromo-1H-indazole (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Causality: B₂pin₂ is the boron source. KOAc is a crucial weak base that facilitates the transmetalation step in the catalytic cycle without promoting premature hydrolysis of the boronic ester. Pd(dppf)Cl₂ is a robust catalyst for this transformation.

    • Step 2b: Add anhydrous 1,4-dioxane via syringe.

    • Step 2c: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Self-Validation: The reaction should turn from a light suspension to a dark brown/black color, which is characteristic of Pd-catalyzed cross-couplings.

    • Step 2d: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse with ethyl acetate.

    • Step 2e: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired indazole boronic acid pinacol ester.[18]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the coupling of the synthesized indazole boronic acid pinacol ester with a heteroaryl halide, a key step in constructing many kinase inhibitors.[19][20][21]

Objective: To synthesize a 5-aryl-1H-indazole derivative.

Materials:

  • Protected Indazole-5-boronic acid pinacol ester (1.0 eq)

  • (Hetero)Aryl halide (e.g., 2-chloro-4-aminopyridine) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq), prepared as a 2M aqueous solution

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup:

    • Step 1: In a Schlenk tube, combine the indazole boronic acid pinacol ester, the heteroaryl halide, and Pd(PPh₃)₄ under an inert atmosphere.

    • Causality: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst source. An inert atmosphere is critical to prevent oxidation of the Pd(0) species, which would deactivate the catalyst.

    • Step 2: Add the 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

    • Causality: The base (Na₂CO₃) is essential for the transmetalation step, converting the boronic ester to a more nucleophilic boronate species. The biphasic solvent system (dioxane/water) ensures that both the organic-soluble substrates and the water-soluble inorganic base can interact effectively.[19]

  • Reaction and Monitoring:

    • Step 3: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.

    • Self-Validation: Monitor the disappearance of the limiting reagent (typically the boronic ester) by LC-MS. The formation of a new, more polar spot (product) and a non-polar spot (boronic ester homocoupling byproduct) might be observed on TLC.

  • Workup and Purification:

    • Step 4: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Step 5: Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate.

    • Step 6: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid or oil by silica gel column chromatography or preparative HPLC to obtain the final coupled product.

  • Deprotection (if necessary):

    • Step 7: If the indazole is Boc-protected, it can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final NH-indazole.

Data Summary: Indazole-Based Kinase Inhibitors

The following table summarizes key data for selected indazole-based drugs, highlighting the versatility of the scaffold.

Drug NamePrimary Target(s)Therapeutic Area
Axitinib VEGFR1, VEGFR2, VEGFR3Renal Cell Carcinoma
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, Peritoneal Cancer
Linifanib VEGFR, PDGFRInvestigational (Hepatocellular Carcinoma)

Data sourced from references[2][11].

Conclusion

Indazole boronic acids are not merely synthetic intermediates; they are strategic tools that empower medicinal chemists to navigate complex biological landscapes. Their stability, versatility in Suzuki-Miyaura coupling, and the inherent biological relevance of the indazole scaffold make them high-value assets in any drug discovery program.[1][22] The protocols and rationale presented here provide a robust framework for researchers to leverage these building blocks effectively, accelerating the design and synthesis of the next generation of targeted therapies.

References

(2-Methyl-2H-indazol-6-yl)boronic acid: A Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole core is a "privileged" bicyclic heteroaromatic scaffold prominently featured in a multitude of clinically relevant pharmaceuticals.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for targeting the ATP-binding pocket of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] Consequently, the development of robust synthetic routes to functionalized indazoles is of paramount importance to drug discovery professionals.

(2-Methyl-2H-indazol-6-yl)boronic acid (CAS: 1001907-57-8) has emerged as a key building block for the synthesis of these complex molecules.[3] The strategic placement of the boronic acid moiety at the 6-position, combined with the N2-methylation that blocks one of the common sites of conjugation, provides a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of its successful application.

PropertyValueReference
CAS Number 1001907-57-8[5]
Molecular Formula C₈H₉BN₂O₂[5]
Molecular Weight 175.98 g/mol [5]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 105-110 °C[3][5]
Storage 2-8°C, under inert atmosphere[5]

Handling and Stability: this compound is a solid that is generally stable under standard laboratory conditions.[5] However, like many boronic acids, it can be susceptible to protodeboronation, especially under acidic or harsh conditions.[6] For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C.[5] As a precautionary measure, it should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7] In the context of drug discovery, it allows for the modular assembly of complex molecular architectures. This compound is an excellent coupling partner in these reactions, typically with aryl or heteroaryl halides.

Mechanism and Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The success of the coupling of this compound hinges on the careful selection of reaction parameters to navigate the specific challenges posed by nitrogen-containing heterocycles.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII_R R-Pd(II)Ln-Indazole Transmetalation->PdII_R Base Base ActivatedBoronate [(2-Methyl-2H-indazol-6-yl)B(OH)3]- Base->ActivatedBoronate Activation BoronicAcid (2-Methyl-2H-indazol-6-yl)B(OH)2 RedElim Reductive Elimination RedElim->Pd0 Product R-(2-Methyl-2H-indazol-6-yl) ArylHalide R-X

Figure 1: Suzuki-Miyaura Catalytic Cycle
  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[4] To circumvent this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[10] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates the oxidative addition step and accelerates the overall catalytic cycle.[10]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] It is generally accepted that the base forms a boronate species (R-B(OH)3-), which is more nucleophilic and readily transfers its organic group to the palladium center.[8] For nitrogen-containing heterocycles, moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[5][11] These bases are effective in promoting the reaction without causing unwanted side reactions.

  • Solvent System: The solvent must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly used.[5][12] Popular choices include 1,4-dioxane/water, DME/water, or toluene/water.[11][12] The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.[10]

Detailed Application Protocol: Synthesis of a 6-Aryl-2-methyl-2H-indazole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow Start Start: Assemble Reagents Setup Reaction Setup: - Add solids to a dry flask - (Indazole boronic acid, aryl bromide, base, catalyst, ligand) Start->Setup Solvent Add Degassed Solvents (e.g., Dioxane/Water) Setup->Solvent Degas Inert Atmosphere (Purge with Ar or N₂) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent Monitor->Workup Upon Completion Purify Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purify Analyze Characterization: - NMR, MS Purify->Analyze

Figure 2: General Experimental Workflow
Materials and Reagents

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: In the same flask, add palladium(II) acetate and SPhos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methyl-2H-indazole.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

The true value of this compound is demonstrated in its application to the synthesis of potent and selective kinase inhibitors. The indazole scaffold, particularly when substituted at the 6-position, is a key feature of several important classes of anti-cancer agents.

Case Study: Building Blocks for PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is implicated in several types of cancer.[11][13] Several potent PLK4 inhibitors are based on the indazole scaffold.[7][13] For instance, the core of advanced PLK4 inhibitors like CFI-400945 features a substituted indazole moiety.[2] The synthesis of such molecules often involves a key Suzuki-Miyaura coupling step to introduce functionality at the 6-position of the indazole ring. This compound is an ideal reagent for this purpose, allowing for the efficient construction of the complex carbon skeleton required for potent PLK4 inhibition.[2][6]

Relevance to Axitinib and Other Indazole-Based Drugs

Axitinib, an FDA-approved drug for the treatment of renal cell carcinoma, is another prominent example of an indazole-based kinase inhibitor.[14][15] While the published syntheses of Axitinib itself may proceed through different intermediates, the underlying principle of functionalizing the indazole core at various positions is central to its design and the design of next-generation inhibitors.[14][16][17][18] The use of boronic acids like this compound provides a modular and flexible approach to rapidly generate libraries of indazole derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of new and improved therapeutic agents.[6][19]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of complex, indazole-containing molecules, most notably potent kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively leverage this key reagent in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

Application Notes and Protocols for C-C Bond Formation Using (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a range of disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif for designing potent and selective drug candidates.[1][2] Molecules such as Niraparib, an anti-cancer agent, and the anti-inflammatory drug Bendazac, highlight the therapeutic significance of the indazole core.[1] The ability to efficiently construct complex molecules around this scaffold is therefore of paramount importance to drug development professionals.

(2-Methyl-2H-indazol-6-yl)boronic acid is a key building block that enables the strategic incorporation of the 2-methyl-2H-indazole moiety into target molecules. This is primarily achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and versatile method for forging new carbon-carbon bonds.[5][6][7] This application note provides a detailed, field-proven guide to employing this compound in Suzuki-Miyaura coupling reactions, offering in-depth mechanistic insights, a step-by-step experimental protocol, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed reaction that forms a C-C bond between an organoboron compound (in this case, this compound) and an organohalide (or triflate).[5][7] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6] A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The catalytic cycle, depicted below, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][7][9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Coupled_Product R¹-R² Organohalide R¹-X Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Base Base Base->Boronic_Acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or nitrogen gas for inert atmosphere

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (argon or nitrogen line)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Safety Precautions
  • Palladium catalysts and some organic solvents are toxic and should be handled in a well-ventilated fume hood.

  • Boronic acids can be mutagenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Always work under an inert atmosphere, as the palladium catalyst can be sensitive to air and moisture.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the reaction parameters. The following table summarizes key considerations for optimizing the coupling of this compound.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald precatalystsThe choice of catalyst and ligand is critical. For heteroaryl boronic acids, ligands like SPhos or XPhos can be beneficial in preventing catalyst inhibition and promoting efficient coupling.[12][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is essential for activating the boronic acid.[5] The strength and nature of the base can influence the reaction rate and the extent of side reactions like protodeboronation.[10] For sensitive substrates, a milder base like KF may be preferable.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THF/H₂OThe solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and the boronate species.[14]
Temperature Room Temperature to 120 °CThe reaction temperature affects the reaction rate. Higher temperatures can accelerate the reaction but may also promote decomposition of the reactants or catalyst. Optimization is often necessary.[15]
Boronic Acid Equivalents 1.1 to 2.0A slight excess of the boronic acid is typically used to drive the reaction to completion, especially if protodeboronation is a competing side reaction.[10][12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, catalyst poisoningEnsure the catalyst is active and the reaction is under a strict inert atmosphere. Increase the temperature or try a different catalyst/ligand combination. The nitrogen atoms in the indazole ring can potentially coordinate to the palladium, so a ligand that prevents this may be necessary.[16][17]
Protodeboronation Presence of water, strong base, high temperatureThis is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[10][17] Use anhydrous solvents, a milder base (e.g., KF), and the lowest effective temperature. Using a slight excess of the boronic acid can also help compensate for this side reaction.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Difficulty in Purification Residual palladium, closely eluting byproductsTreat the crude product with a palladium scavenger. Optimize the chromatography conditions, perhaps by trying a different solvent system or using a different stationary phase.

Experimental Workflow Visualization

G start Start setup Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Reaction Work-up: - Quench - Extract - Dry react->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules containing the medicinally important 2-methyl-2H-indazole scaffold. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its incorporation. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can successfully employ this building block in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties make it a valuable bioisostere for other aromatic systems like indoles and benzimidazoles.[1] Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the indazole core is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of (2-Methyl-2H-indazol-6-yl)boronic acid, a key building block for the synthesis of diverse indazole derivatives.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base intermediate R¹-Pd(II)Ln-R² transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: The Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R²) from the boronic acid is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[3]

Selecting the Optimal Palladium Catalyst System

The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling, particularly with heteroaromatic substrates like this compound. The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, ligands that promote a high turnover number and prevent catalyst deactivation are essential.

Comparative Performance of Palladium Catalysts

While a comprehensive head-to-head comparison under identical conditions is not extensively documented for this compound, data from analogous reactions with indazole derivatives provide valuable insights into catalyst performance.

Catalyst SystemLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ dppfK₂CO₃1,4-Dioxane/H₂O10012High[1]
Pd(dppf)Cl₂ dppfK₂CO₃DME/H₂O802High[5]
Pd(PPh₃)₄ PPh₃Na₂CO₃1,4-Dioxane/H₂O90Not Specified32[6]

Note: Yields are reported as "High" when specific percentages are not provided in the source but the reaction is described as successful and high-yielding. Reaction conditions and substrates in the cited references may vary.

Based on available data, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and its dichloromethane adduct emerge as highly effective and reliable catalysts for the Suzuki-Miyaura coupling of indazole derivatives.[1][5] The dppf ligand provides a good balance of electron-donating properties and steric bulk, which facilitates the catalytic cycle and prevents catalyst deactivation. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, they may result in lower yields and require longer reaction times.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure using PdCl₂(dppf)·CH₂Cl₂

This protocol is adapted from a reported synthesis of novel indazole compounds.[1]

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Protocol_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, K₂CO₃, and catalyst to a flask. - Purge with inert gas. start->setup solvent Add degassed 1,4-dioxane and water. setup->solvent reaction Heat the mixture at 100°C for 12 hours. solvent->reaction workup Work-up: - Cool to room temperature. - Filter through Celite. - Extract with an organic solvent. reaction->workup purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End purification->end

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., 0.404 mmol), this compound (e.g., 1.212 mmol), potassium carbonate (e.g., 1.212 mmol), and PdCl₂(dppf)·CH₂Cl₂ (e.g., 0.020 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (a common ratio is 4:1 or 5:1 v/v) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same organic solvent (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Alternative Conditions with Pd(dppf)Cl₂ in DME/Water

This protocol is based on a highly efficient synthesis of pyrrolyl and thiophenyl indazoles.[5]

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (2.0 equiv.)

  • Pd(dppf)Cl₂ (0.1 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Inert gas (Argon)

Procedure:

  • Catalyst Activation: In a reaction vessel under a stream of argon, stir a solution of the aryl halide (e.g., 1 mmol) and Pd(dppf)Cl₂ (e.g., 0.1 mmol) in anhydrous DME for 1 hour at room temperature.

  • Reagent Addition: To this solution, sequentially add a solution of this compound (e.g., 2 mmol) in anhydrous DME and a solution of potassium carbonate (e.g., 2 mmol) in deionized water.

  • Reaction: Heat the mixture to 80 °C for 2 hours.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which can be minimized by using an appropriate base, carefully controlling the reaction temperature, and using the boronic acid in a slight excess.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Ensuring the reaction is performed under a strictly inert atmosphere can mitigate this.

  • Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst, which can lead to lower yields and the formation of byproducts.

  • Base Selection: While potassium carbonate is commonly used, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial for certain substrates. The choice of base can significantly impact the reaction rate and yield.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules containing the 2-methyl-2H-indazole moiety. The selection of an appropriate palladium catalyst system, particularly one based on the dppf ligand, is crucial for achieving high yields and minimizing side reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel indazole-based compounds for drug discovery and development.

References

Application Notes & Protocols: Synthesis of Biaryl Scaffolds Utilizing (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

The synthesis of biaryl compounds is a foundational element of modern medicinal chemistry and materials science.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules. Among these, nitrogen-containing heterocyclic scaffolds are of particular interest due to their ability to engage in specific hydrogen bonding interactions with biological targets, modulating the physicochemical properties of drug candidates.[3][4][5][6]

The indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in drug discovery.[7] Its derivatives are key components in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including potent kinase inhibition for cancer therapy.[6][7][8] Molecules such as Pazopanib, a multikinase inhibitor, feature an indazole core and highlight the therapeutic potential of this heterocycle.[7][9]

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, valued for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse organoboron reagents.[2][10][11] This guide provides a detailed examination of (2-Methyl-2H-indazol-6-yl)boronic acid as a key building block in Suzuki-Miyaura couplings for the synthesis of complex biaryl indazoles. We will delve into the mechanistic rationale behind protocol design, provide detailed, field-proven experimental procedures, and offer insights into troubleshooting and optimization.

Section 2: Reagent Profile: this compound

Understanding the properties and handling of the key boron reagent is critical for successful and reproducible outcomes.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1001907-57-8[12]
Molecular Formula C₈H₉BN₂O₂[12]
Molecular Weight 175.98 g/mol [12]
Appearance White to off-white solid/crystalline powder[12]
Melting Point 105-110 °C[12]
Structural Significance and Reactivity

The structure of this compound offers a distinct advantage over its unprotected 1H-indazole counterparts. Many standard palladium-catalyzed cross-coupling reactions fail or give poor yields with substrates bearing free N-H groups, as the Lewis-basic nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][13] The methylation at the N-2 position of the indazole ring effectively blocks this coordination pathway, preventing the formation of inactive catalyst complexes and ensuring efficient catalytic turnover. This strategic N-protection is crucial for achieving high yields and clean reaction profiles.

Handling, Storage, and Safety
  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[12]

  • Handling: As with all boronic acids, it is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) where possible to prevent degradation and ensure stoichiometric accuracy.

  • Safety: this compound is classified as a hazardous substance.

    • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[14]

Section 3: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational protocol design and troubleshooting. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps.[11][15][16]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square planar Palladium(II) intermediate.[11]

  • Transmetalation: This is often the rate-determining step. The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This species then transfers its organic group (Ar²) to the Palladium(II) center, displacing the halide and forming a new Pd-C bond.[11][16] The choice of base is critical for efficient transmetalation.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Palladium(II) center rearrange to a cis orientation and are subsequently eliminated to form the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

A significant side reaction, particularly with heteroaryl boronic acids, is protodeboronation , where the C-B bond is cleaved by a proton source (often residual water) to yield the corresponding arene.[10][13] Careful selection of anhydrous solvents and appropriate bases can help minimize this pathway.[17]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation x_ion X⁻ pd2_add->x_ion pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) pd2_trans->product ar1x Aryl Halide (Ar¹-X) ar1x->pd2_add ar2b Boronate [Ar²-B(OH)₃]⁻ ar2b->pd2_trans base Base (e.g., K₂CO₃) + Ar²-B(OH)₂ base->ar2b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis of biaryl indazoles. Optimization may be required based on the specific aryl halide coupling partner.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a general method suitable for coupling with various aryl and heteroaryl bromides or iodides.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (Ar-X, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe. Causality: Degassing the solvent by bubbling with an inert gas for 15-20 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Rationale: The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is ideal for rapid reaction screening, library synthesis, and accelerating sluggish couplings.

Materials:

  • Same reagents as Protocol 1.

  • Microwave-safe reaction vial with a stir bar.

  • Microwave reactor.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 3 mL of anhydrous 1,4-dioxane for a 0.2 mmol scale reaction).

  • Reaction: Seal the vial with a crimp cap. Place it in the microwave reactor and heat to 120-150 °C for 15-45 minutes. Insight: Microwave heating dramatically accelerates the reaction by efficiently transferring energy to the polar solvent, but care must be taken to control pressure buildup.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1 (steps 5-7).

Table of Optimized Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield, especially when coupling with less reactive aryl chlorides.[18][19]

Aryl Halide (Ar-X)Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield
Aryl IodidePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O10085-98%
Aryl BromidePd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (2.5)Dioxane/H₂O10080-95%
Aryl ChloridePd-PEPPSI-IPr (3%)(internal)K₃PO₄ (2.0)t-Amyl alcohol11070-90%
Heteroaryl BromidePdCl₂(dppf) (5%)(internal)Cs₂CO₃ (2.0)DMF12065-88%

Section 5: Experimental Workflow & Troubleshooting

A systematic approach is key to successful synthesis. The following workflow diagram and troubleshooting guide are designed to streamline the experimental process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base, Catalyst glassware Dry Glassware (Oven or Flame-dry) solvent Degas Solvents (Ar sparging) setup Assemble Reaction under Inert Gas (Ar/N₂) solvent->setup heat Heat & Stir (Thermal or Microwave) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HRMS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or soluble base.3. Significant protodeboronation of the boronic acid.4. Poor solubility of reagents.1. Use a fresh catalyst or a robust pre-catalyst. Ensure all solvents are thoroughly degassed.[10]2. Switch to a stronger or more soluble base (e.g., K₃PO₄, CsF, or Cs₂CO₃).[17]3. Use anhydrous solvents and ensure the base is anhydrous. Consider using the corresponding boronic ester.[10][20]4. Screen alternative solvents like DMF, Toluene, or THF.[18]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst-mediated decomposition.1. Improve inert atmosphere technique and ensure rigorous degassing of solvents.2. Screen different palladium/ligand systems. Buchwald-type ligands (SPhos, XPhos) often suppress this side reaction.[3]
Incomplete Reaction 1. Catalyst deactivation.2. Insufficient reaction time or temperature.1. Increase catalyst loading or add a second portion of catalyst mid-reaction.2. Increase temperature or switch to microwave heating. Extend reaction time.
Difficult Purification 1. Byproducts have similar polarity to the product.2. Residual palladium catalyst.1. Optimize the chromatography eluent system. Consider reverse-phase chromatography if necessary.2. Filter the crude reaction mixture through a pad of Celite® or a silica plug before concentration. Use a metal scavenger if needed.

Section 6: References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. --INVALID-LINK--

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. --INVALID-LINK--

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. --INVALID-LINK--

  • Lee, H. G., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. --INVALID-LINK--

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. --INVALID-LINK--

  • Wallace, D. J., & Chen, C. Y. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1768-1770. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. --INVALID-LINK--

  • American Chemical Society. (2021). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. --INVALID-LINK--

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-6-boronic acid. --INVALID-LINK--

  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. --INVALID-LINK--

  • ResearchGate. (2014). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. --INVALID-LINK--

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. --INVALID-LINK--

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synlett. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids. --INVALID-LINK--

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. --INVALID-LINK--

  • LookChem. (n.d.). Cas 1001907-57-8, 2-METHYLINDAZOLE-6-BORONICACID. --INVALID-LINK--

  • Beaud, R., et al. (2021). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts. --INVALID-LINK--

  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices. --INVALID-LINK--

  • ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. --INVALID-LINK--

  • Sravanthi, T. V., & Manjulatha, M. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. --INVALID-LINK--

  • ChemScene. (n.d.). (5-Methyl-2H-indazol-6-yl)boronic acid. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Sigma Aldrich 2-Methyl-2H-Indazole-6-Boronic Acid 1 g. --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for (2-Methyl-2H-indazol-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of (2-Methyl-2H-indazol-6-yl)boronic acid. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields by explaining the causal relationships behind key experimental parameters.

Troubleshooting Guide: From Low Yield to High Success

This section addresses specific issues you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you make informed decisions for reaction optimization.

Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?

A1: A failed Suzuki coupling can almost always be traced back to a few critical factors. A systematic check is the most efficient way to diagnose the problem.

  • Reagent & Atmosphere Integrity: This is the most common source of failure.

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[1] Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.[2][3]

    • Catalyst Activity: Palladium catalysts, especially pre-catalysts like Pd(OAc)₂, can degrade over time. If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable pre-catalyst.[4]

    • Reagent Purity: Verify the purity of your this compound and your coupling partner. Boronic acids can degrade on storage.

  • Incorrect Reaction Parameters:

    • Base Selection: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[5] If the base is too weak, insoluble, or impure, this crucial step will fail.

    • Temperature: Suzuki couplings have a specific activation energy. If the temperature is too low, the reaction may not initiate, particularly for less reactive coupling partners like aryl chlorides.[6]

Q2: I'm observing significant formation of 2-methyl-2H-indazole as a byproduct. What is causing this and how can I prevent it?

A2: You are observing protodeboronation, a common and frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] Heteroaromatic boronic acids, like your indazole substrate, are particularly susceptible to this pathway.[8]

Here are the primary causes and solutions:

  • Cause 1: Aggressive Basic/Aqueous Conditions: Water is the proton source for this side reaction, and its rate is often accelerated by strong bases.[1]

    • Solution: Switch to milder or non-aqueous conditions. Using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.[2][9] Employing anhydrous solvents (like dioxane or toluene) can significantly suppress protodeboronation.[6]

  • Cause 2: High Temperatures & Long Reaction Times: The longer your boronic acid is exposed to reaction conditions, especially elevated temperatures, the more likely it is to decompose.[6]

    • Solution: Use a more active catalyst system that allows you to run the reaction at a lower temperature or for a shorter duration. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent for this as they accelerate the rate-limiting steps of the catalytic cycle.[6][10]

  • Cause 3: Inherent Instability: The boronic acid itself may be unstable under the reaction conditions.

    • Solution: Convert the boronic acid to a more stable derivative, such as its corresponding pinacol ester or MIDA boronate.[2][7] These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[7]

Q3: My starting materials are being consumed, but I'm getting a complex mixture of products, including what appears to be a homocoupled dimer of my boronic acid. What's wrong?

A3: This points to issues with the catalyst's health and the reaction environment.

  • Homocoupling of Boronic Acid: This side reaction (forming a bi-indazole) is often promoted by the presence of oxygen.[1]

    • Solution: Re-evaluate your degassing procedure. Ensure all liquids are thoroughly degassed and the reaction headspace is completely inert. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.[6]

  • Catalyst Inhibition/Decomposition: The nitrogen atoms in the indazole ring are Lewis basic and can coordinate to the palladium center. This can inhibit the catalyst or lead to the formation of inactive palladium complexes, especially with unprotected NH-indazoles.[11] While your N-methylated substrate mitigates the issue of the acidic N-H proton, coordination can still be a factor.

    • Solution: Use a ligand that is both bulky and electron-rich, such as a dialkylbiarylphosphine ligand (e.g., XPhos, SPhos).[10] These ligands form highly stable and active catalysts that are less prone to inhibition by N-containing heterocycles and accelerate the desired reductive elimination step.[10]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Atmosphere Integrity start->check_reagents q_reagents Are reagents fresh? Is atmosphere fully inert? check_reagents->q_reagents check_conditions Step 2: Assess Reaction Conditions q_reagents->check_conditions  Yes sol_reagents Solution: - Use fresh reagents & catalyst. - Rigorously degas solvents. - Ensure positive inert pressure. q_reagents->sol_reagents No   q_conditions Is the base appropriate? Is temperature optimal? check_conditions->q_conditions check_byproducts Step 3: Analyze Byproducts q_conditions->check_byproducts  Yes sol_conditions Solution: - Screen bases (K3PO4, Cs2CO3). - Increase temperature. - Use more active catalyst. q_conditions->sol_conditions No   q_byproducts Is protodeboronation observed? (2-methyl-indazole byproduct) check_byproducts->q_byproducts q_homocoupling Is boronic acid homocoupling observed? q_byproducts->q_homocoupling No   sol_proto Solution: - Use milder base (K2CO3, KF). - Switch to anhydrous solvent. - Convert to pinacol ester. q_byproducts->sol_proto Yes   sol_homo Solution: - Improve degassing. - Use bulky, electron-rich ligand (e.g., SPhos, XPhos). q_homocoupling->sol_homo Yes   success High Yield Achieved q_homocoupling->success No / Resolved sol_reagents->start sol_conditions->start sol_proto->start sol_homo->start

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is best for coupling this compound?

A4: There is no single "best" combination, as the optimal choice depends on the coupling partner. However, for N-heterocyclic substrates, certain systems consistently outperform others.

  • For General Reactivity (Aryl Bromides/Iodides): A combination of a Pd(II) source like Pd(OAc)₂ or a stable pre-catalyst like PdCl₂(dppf) is often a reliable starting point.[9][12] The dppf ligand provides good stability and activity.

  • For Challenging Substrates (Aryl Chlorides or Sterically Hindered Partners): Highly active catalyst systems are required. Buchwald-type ligands, such as SPhos, XPhos, or RuPhos, paired with Pd(OAc)₂ or Pd₂(dba)₃, are the gold standard.[4][10] These bulky, electron-rich ligands accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting for difficult substrates.

Catalyst SystemTarget SubstrateKey Advantages
Pd(OAc)₂ / SPhosAryl Chlorides, Hindered SystemsHigh activity, broad applicability for challenging couplings.[4]
PdCl₂(dppf)Aryl Bromides & IodidesGood general-purpose, stable pre-catalyst.[9][12]
Pd(PPh₃)₄Aryl Bromides & IodidesAir-stable Pd(0) source, good starting point.[13][14]
Pd-PEPPSI-IPrAryl Chlorides & BromidesHighly active and stable N-Heterocyclic Carbene (NHC) catalyst.[4]

Q5: How does the choice of base and solvent affect the reaction?

A5: The base and solvent work in concert and their choice is critical. The base's primary role is to form the active boronate species [-B(OH)₃]⁻ or an analogous alkoxy species, which is essential for the transmetalation step.[5]

  • Bases:

    • Inorganic Bases (Carbonates, Phosphates): These are most common. K₃PO₄ and Cs₂CO₃ are strong enough to promote boronate formation but are generally considered milder than hydroxides, helping to suppress protodeboronation.[5][6] K₂CO₃ is a weaker base, sometimes used in aqueous systems.[9]

    • Fluoride Sources (KF, CsF): Fluoride ions can form highly nucleophilic trifluoroborate salts in situ, which can facilitate transmetalation, especially for stubborn couplings.[15]

  • Solvents:

    • Aprotic Ethereal Solvents (Dioxane, THF, DME): Often used with an aqueous solution of the base (e.g., 4:1 Dioxane:H₂O).[11][13] The water helps solubilize the inorganic base.

    • Aprotic Polar Solvents (DMF, DMSO): Can be effective but may lead to side reactions at high temperatures.

    • Aprotic Nonpolar Solvents (Toluene): A good choice for anhydrous reactions, often used with a highly soluble base like Cs₂CO₃.[4][14]

Q6: What is the underlying mechanism of the Suzuki reaction and why is my substrate challenging?

A6: The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle helps in troubleshooting.

Suzuki_Cycle cluster_re pd0 Active Pd(0)L₂ ox_add [Ar-Pd(II)L₂-X] pd0->ox_add trans [Ar-Pd(II)L₂-Ar'] ox_add->trans trans->pd0 red_elim Ar-Ar' Product label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination arx Ar-X (Your Halide) arx->ox_add boronic Ar'-B(OH)₂ (Indazole Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Active Boronate) boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->trans red_elim_proxy->pd0 red_elim_proxy->red_elim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The this compound substrate presents two main challenges:

  • Catalyst Inhibition: As a nitrogen-containing heterocycle, it can act as a ligand for the palladium catalyst, potentially leading to deactivation.[10][11]

  • Protodeboronation: The C-B bond on the electron-rich indazole ring is susceptible to cleavage, especially under basic, aqueous conditions, leading to yield loss.[7][8]

Experimental Protocols

Protocol 1: General Starting Conditions for Aryl Bromides

This protocol is a robust starting point for coupling this compound with a standard aryl or heteroaryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed solvent. A common system is a 4:1 mixture of 1,2-dimethoxyethane (DME)/water or 1,4-dioxane/water, to achieve a concentration of ~0.1 M with respect to the aryl bromide.[9][13]

  • Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][16]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings (e.g., Aryl Chlorides)

This protocol employs a more active catalyst system and anhydrous conditions to overcome less reactive partners and minimize protodeboronation.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.5 mmol, 1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube.[4]

  • Catalyst System Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3][4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to ~0.1 M).

  • Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring. Monitor reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[16]

References

Technical Support Center: (2-Methyl-2H-indazol-6-yl)boronic acid - Stability and Decomposition Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Methyl-2H-indazol-6-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling, storing, and utilizing this versatile reagent. Here, we address common challenges related to its stability and decomposition, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to empower you to anticipate and resolve experimental hurdles, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question 1: I just received my shipment of this compound. What are the absolute critical storage conditions to prevent degradation?

Answer: The long-term stability of this compound is paramount for reproducible results. As with many organoboronic acids, improper storage is a primary cause of reagent degradation. To maximize its shelf-life, adhere to the following conditions:

  • Temperature: Store in a cool, dry environment. Refrigeration at 2-8 °C is highly recommended.[1][2] For long-term storage, some highly unstable compounds may even benefit from freezing at -20 °C.[1]

  • Atmosphere: It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1] This minimizes exposure to atmospheric moisture and oxygen, which can promote decomposition pathways.

  • Light: Protect the compound from direct sunlight and prolonged exposure to ambient light, as some boronic acids can be photosensitive.[3]

Data Summary Table: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8 °C (refrigerated)Slows down decomposition kinetics.
AtmosphereInert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
LightStore in the darkAvoids potential photodegradation.

Question 2: My solid this compound appears clumpy and doesn't dissolve well. Is it still usable?

Answer: Clumping can be an indication of moisture absorption, which may lead to the formation of boroxines (anhydrides of boronic acids). While the presence of boroxines isn't always detrimental to subsequent reactions, it can affect the stoichiometry of your experiment.

To address this, you can try drying the material under high vacuum for several hours before use. However, if you observe significant discoloration or a substantial change in solubility, it is advisable to use a fresh batch of the reagent. It's important to note that commercial boronic acids can sometimes contain residual boric acid, which can be removed by partitioning between chilled diethyl ether and water.[4]

Section 2: Protodeboronation - The Major Decomposition Pathway

Question 3: I'm running a Suzuki-Miyaura coupling with this compound and I'm consistently getting low yields of my desired product, along with a significant amount of 2-methyl-2H-indazole as a byproduct. What is happening?

Answer: The formation of 2-methyl-2H-indazole is a classic sign of protodeboronation , the most common decomposition pathway for boronic acids.[5][6] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[5] This side reaction is particularly prevalent with heteroaryl boronic acids.[6][7]

The rate of protodeboronation is highly dependent on several factors in your reaction setup:

  • pH: The reaction pH is a critical factor.[5] Protodeboronation is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura couplings.[8][9] This is because the formation of the boronate anion ([ArB(OH)3]⁻) makes the aryl group more susceptible to protonolysis.[8]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Solvent: The presence of water in the solvent system can facilitate this side reaction.[10]

Workflow Diagram: Diagnosing and Mitigating Protodeboronation

G A This compound B Desired Cross-Coupled Product A->B Suzuki-Miyaura Coupling C Protodeboronation (2-Methyl-2H-indazole) A->C Side Reaction (H₂O, Base, Heat) D Homocoupling (Bi-indazolyl) A->D Side Reaction (O₂, Pd Catalyst)

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with (2-Methyl-2H-indazol-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for cross-coupling reactions involving (2-Methyl-2H-indazol-6-yl)boronic acid. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.

Understanding the Challenges with this compound

This compound is a valuable building block, particularly in medicinal chemistry for the synthesis of kinase inhibitors like Pazopanib.[1] However, like many heteroaromatic boronic acids, it presents a unique set of challenges in cross-coupling reactions. The indazole core, being electron-rich and containing basic nitrogen atoms, can lead to several side reactions that diminish the yield of your desired product. This guide will address these common issues in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common culprits?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate often points to one of three primary issues: protodeboronation, boronic acid homocoupling, or catalyst inhibition.

  • Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material. For heteroaromatic boronic acids containing basic nitrogen atoms, this process can be particularly rapid. The reaction is often accelerated by aqueous basic conditions.

  • Homocoupling: The formation of a bi-indazole dimer is another frequent byproduct. This can be mediated by the palladium catalyst, especially in the presence of oxygen.

  • Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to deactivation and a stalled reaction.[2]

Q2: I've identified protodeboronation as the main side reaction. How can I minimize it?

A2: Minimizing protodeboronation requires a multi-faceted approach focusing on the choice of base, solvent, and the form of your boronic acid.

Troubleshooting Workflow for Protodeboronation:

Caption: Troubleshooting workflow for minimizing protodeboronation.

  • Base Selection: Strong aqueous bases can accelerate protodeboronation. Consider switching to milder, non-aqueous bases.

    • Good choices: K₃PO₄, Cs₂CO₃, or KF. These bases are effective in promoting transmetalation without excessively increasing the rate of protodeboronation.[3]

    • Avoid: Strong hydroxide bases like NaOH or KOH in highly aqueous systems.

  • Solvent System: Water is the proton source for protodeboronation. Reducing or eliminating water can be highly effective.

    • Recommended Solvents: Anhydrous dioxane, toluene, or THF are excellent choices. A small amount of water may be necessary to solubilize the base, but aim for a largely organic medium.

  • Use of a More Stable Boron Reagent: If protodeboronation persists, consider converting your boronic acid to a more stable derivative in situ or using a pre-formed stable version.

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[4]

    • MIDA Esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[5]

Q3: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?

A3: Homocoupling is typically caused by oxygen in the reaction mixture or by the direct reaction of the boronic acid with the Pd(II) precatalyst before the catalytic cycle is fully established.

Strategies to Minimize Homocoupling:

StrategyRationale
Thorough Degassing Oxygen can oxidize the active Pd(0) to Pd(II), which can then promote homocoupling. Use freeze-pump-thaw cycles or sparge your solvent with an inert gas (argon or nitrogen) for an extended period.
Use a Pd(0) Source Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.
Optimize Catalyst Loading Higher catalyst loadings can sometimes favor side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).
Choice of Ligand Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: I am attempting a Buchwald-Hartwig amination with 6-halo-2-methyl-2H-indazole. What are the key considerations for this reaction?

A4: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with your indazole core.[5] The key challenges are similar to the Suzuki-Miyaura coupling, with catalyst inhibition being a primary concern.

Key Parameters for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: This is the most critical parameter. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands are generally preferred.

    • Recommended Systems: Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos often give good results.[2] Using pre-formed palladium precatalysts can also improve reproducibility.

  • Base: A strong, non-nucleophilic base is required.

    • Common Choices: NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can depend on the amine coupling partner.

  • Solvent: Anhydrous, aprotic solvents are essential.

    • Standard Solvents: Toluene, dioxane, or THF.

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Screen Catalyst/Ligand (e.g., XPhos, RuPhos) Start->Check_Catalyst Check_Base Vary the Base (NaOtBu, K3PO4, Cs2CO3) Check_Catalyst->Check_Base No Improvement Success Successful C-N Coupling Check_Catalyst->Success Improved Yield Check_Solvent Ensure Anhydrous Solvent (Toluene, Dioxane) Check_Base->Check_Solvent No Improvement Check_Base->Success Improved Yield Check_Temp Optimize Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improved Yield Check_Temp->Success Improved Yield

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Representative Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation and homocoupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the coupling of an amine with 6-bromo-2-methyl-2H-indazole.

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-2-methyl-2H-indazole (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%) and a suitable ligand such as XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the halide.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with 6-iodo-2-methyl-2H-indazole.[6]

  • Reaction Setup: In a Schlenk flask, dissolve 6-iodo-2-methyl-2H-indazole (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in anhydrous, degassed THF or DMF.

  • Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and an amine base such as triethylamine (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 4: Heck Coupling

This protocol describes the coupling of an alkene with 6-bromo-2-methyl-2H-indazole.[7]

  • Reaction Setup: To a sealed tube, add 6-bromo-2-methyl-2H-indazole (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base such as triethylamine (2.0 equiv.).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Seal the tube and heat to 100-120 °C until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry and concentrate the organic phase.

  • Purification: Purify by column chromatography.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of (2-Methyl-2H-indazol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Indazole moieties are prevalent in numerous biologically active compounds, making their synthesis via robust and high-yielding cross-coupling reactions a critical endeavor in drug discovery.

This document moves beyond standard protocols to provide a deeper understanding of the reaction variables, offering solutions to common challenges encountered when working with this specific N-methylated indazole boronic acid.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

The success of any Suzuki-Miyaura coupling hinges on the delicate interplay of its components within a catalytic cycle. A foundational understanding of this process is essential for effective troubleshooting. The base, in particular, plays a pivotal role, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the key transmetalation step.[1][2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition (R¹-X) pd0->oxidative_add Aryl Halide (R¹-X) pd2_complex R¹-Pd(II)L_n-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Halide Exchange (Optional) pd2_intermediate R¹-Pd(II)L_n-(2-Me-Indazolyl) transmetalation->pd2_intermediate boronic_acid (2-Me-Indazolyl)-B(OH)₂ boronate [(2-Me-Indazolyl)-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., CO₃²⁻, PO₄³⁻) base->boronate Activation reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-(2-Me-Indazolyl) Product reductive_elim->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm only recovering starting material. What are the first things to check?

Answer: Low conversion is a common issue that can typically be traced back to one of four areas: catalyst activity, base efficiency, solvent choice, or temperature.

  • Inefficient Base: The base must be sufficiently strong and soluble to generate the active boronate species.[3][6] For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.[4] Ensure the base is finely powdered and anhydrous. If using carbonates, adding water as a co-solvent is often essential to aid solubility and facilitate the reaction.[4][7]

  • Poor Solvent Choice: The solvent system must solubilize the reactants and the base. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a robust starting point for many heteroaromatic couplings.[4][7]

  • Insufficient Temperature: While many Suzuki couplings work at moderate temperatures (80-90 °C), some systems, especially with less reactive coupling partners (e.g., aryl chlorides), require higher temperatures (100-120 °C) to proceed efficiently.[4]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?

Answer: Protodeboronation, the undesired cleavage of the C-B bond, is a frequent side reaction with electron-rich or sensitive heteroaromatic boronic acids.[8]

  • Use a Slight Excess: Employing a 1.2 to 1.5 molar excess of the boronic acid can help compensate for some loss to this side reaction and drive the desired coupling to completion.[4]

  • Choose the Right Base: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation. Moderate bases like K₃PO₄ or K₂CO₃ are often a good balance.

  • Minimize Water (in some cases): While water is often beneficial, in systems highly prone to protodeboronation, minimizing its amount or using anhydrous conditions with a base like KF might be advantageous.[2]

  • Use a Boronic Ester: Consider converting the boronic acid to its pinacol (Bpin) or MIDA ester derivative. These are generally more stable and less prone to protodeboronation, acting as a "slow-release" source of the active boronic acid during the reaction.[9][10]

Q3: What is the best starting point for selecting a base and solvent for this specific coupling?

Answer: A well-established starting point for heteroaromatic Suzuki couplings provides a high probability of success.

  • Recommended Base: Potassium phosphate (K₃PO₄) is an excellent first choice. It is a strong, non-nucleophilic base that has demonstrated high efficacy in couplings of nitrogen-rich heterocycles.[5] Alternatively, cesium carbonate (Cs₂CO₃) is also a very reliable, albeit more expensive, option.

  • Recommended Solvent System: A mixture of 1,4-Dioxane and Water (typically in a 4:1 to 10:1 v/v ratio) is highly recommended. Dioxane effectively dissolves the organic substrates and catalyst, while water solubilizes the inorganic base, creating an efficient biphasic system.[5][7]

ParameterRecommended Starting ConditionsRationale & Key Considerations
Base K₃PO₄ (2-3 equiv.)Strong, effective base for N-heterocycles. Ensures formation of the active boronate.[5]
Cs₂CO₃ (2-3 equiv.)Highly effective, often gives higher yields but is more costly. Good for difficult couplings.
K₂CO₃ (2-3 equiv.)A milder, cost-effective option. Requires aqueous co-solvent for good activity.[4][11]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Excellent general-purpose system. Solubilizes both organic and inorganic components.[4][7]
Toluene / H₂O (4:1 v/v)Good for higher temperatures if needed. May require a phase-transfer catalyst for optimal results.
DMF or Acetonitrile (MeCN)Can be effective, but be aware that polar, coordinating solvents can sometimes alter catalyst selectivity and stability.[12][13]
Q4: I'm seeing significant homocoupling of my aryl halide partner. What can I do to prevent this?

Answer: Homocoupling is often promoted by the presence of oxygen.

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by subjecting the flask to several freeze-pump-thaw cycles.[4][14]

  • Catalyst Choice: Some palladium-ligand systems are more prone to promoting homocoupling. Using a well-defined pre-catalyst can sometimes minimize this side reaction compared to generating the active catalyst in situ.

Optimization & Troubleshooting Flowchart

When initial conditions fail, a systematic approach to optimization is key. The following flowchart provides a logical path for troubleshooting.

Troubleshooting_Flowchart start Initial Reaction: Low Yield / No Reaction q_reagents Are reagents pure? Was reaction degassed? start->q_reagents side_reaction Side Reaction Observed? start->side_reaction fix_reagents Action: Use pure, dry reagents. Degas thoroughly. q_reagents->fix_reagents No q_base Is base/solvent optimal? q_reagents->q_base Yes fix_reagents->start Retry change_base Action: Try K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O. q_base->change_base No q_temp Is temperature sufficient? q_base->q_temp Yes change_base->start Retry increase_temp Action: Increase temp to 100-110°C. Consider microwave heating. q_temp->increase_temp No q_catalyst Is the catalyst/ligand effective? q_temp->q_catalyst Yes increase_temp->start Retry change_catalyst Action: Switch to a modern ligand (e.g., SPhos, XPhos) or a pre-catalyst. q_catalyst->change_catalyst No success Successful Coupling q_catalyst->success Yes change_catalyst->start Retry protodeb Protodeboronation? side_reaction->protodeb Yes homocoupling Homocoupling? side_reaction->homocoupling Yes fix_protodeb Action: Use 1.2-1.5 eq. Boronic Acid. Consider using a B(pin) ester. protodeb->fix_protodeb fix_protodeb->start Re-optimize fix_homocoupling Action: Ensure rigorous degassing. Check O₂ contamination. homocoupling->fix_homocoupling fix_homocoupling->start Re-optimize

References

Technical Support Center: (2-Methyl-2H-indazol-6-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2-Methyl-2H-indazol-6-yl)boronic acid. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges and side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.

Introduction: The Utility and Challenges of an N-Methylated Indazole Boronic Acid

This compound is a valuable building block in medicinal chemistry, offering access to a range of complex molecular architectures. The N-methylation of the indazole ring prevents potential N-H reactivity and side reactions that can complicate couplings with unprotected N-heterocycles.[1] However, like all organoboron reagents, it is susceptible to several competing, non-productive pathways that can diminish the yield of the desired product and complicate purification. This guide will address the most common side products observed and provide strategies for their mitigation.

FAQ and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter in the lab.

Issue 1: Formation of 2-Methyl-2H-indazole (Protodeboronation Product)

Q1: I'm observing a significant amount of 2-methyl-2H-indazole in my reaction mixture by LC-MS. What is causing the loss of my boronic acid group?

A1: You are observing a classic and often frustrating side reaction known as protodeboronation (or protodeborylation).[2] This is a process where the C–B bond is cleaved and replaced by a C–H bond, effectively reverting your boronic acid to its parent arene.[2][3] For arylboronic acids, this can be a significant competing pathway to the desired cross-coupling.[3]

The Causality Behind Protodeboronation:

Protodeboronation is highly dependent on the reaction conditions, particularly pH.[2] It can proceed through several mechanisms:

  • Base-Catalyzed Pathway: Under the basic conditions typical of Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄), the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form ([ArB(OH)₃]⁻).[4][5] This boronate can then react with a proton source, most commonly water present in the solvent, leading to the cleavage of the C-B bond.[2][4] For heteroaromatic boronic acids containing a basic nitrogen, like your indazole, the propensity for protodeboronation can be particularly pronounced under certain pH conditions.[2][6]

  • Acid-Catalyzed Pathway: While less common in standard Suzuki reactions, the presence of acidic impurities can also catalyze protodeboronation.[2][3]


Troubleshooting Protocol: Minimizing Protodeboronation

Step Action Rationale
1. Base Selection Switch to a non-hydroxide, anhydrous base. Consider using potassium fluoride (KF) or cesium fluoride (CsF).Fluoride ions can activate the boronic acid for transmetalation without significantly increasing the basicity of the aqueous phase, which can drive protodeboronation.
2. Solvent System Use rigorously dried, degassed anhydrous solvents (e.g., dioxane, toluene, THF). Minimize the amount of water if it is used as a co-solvent.Reducing the concentration of the primary proton source (water) will kinetically disfavor the protodeboronation pathway.[2]
3. Reagent Form Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (MIDA boronates are also an option).[2][7]Boronate esters exhibit greater stability and slower hydrolysis to the boronic acid.[8][9] This "slow release" strategy ensures the concentration of the more reactive (and protodeboronation-prone) boronic acid remains low throughout the reaction.[2]
4. Temperature Control Run the reaction at the lowest effective temperature.High temperatures can accelerate the rate of protodeboronation.[3]

Visualizing the Competing Pathways:

G cluster_0 Oxygen-Mediated Homocoupling Cycle A Pd(0) B Pd(II) A->B O₂ C Transmetalation (with Ar-B(OH)₂) B->C D Ar-Pd-OOH C->D E Second Transmetalation (with Ar-B(OH)₂) D->E F Ar-Pd-Ar E->F G Reductive Elimination F->G G->A Regenerates Pd(0) H Ar-Ar (Homocoupled Product) G->H G cluster_0 Monomer cluster_1 Trimer A 3 x this compound B Boroxine ((ArBO)₃) A->B - 3 H₂O / + 3 H₂O

References

preventing deboronation of (2-Methyl-2H-indazol-6-yl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation in Cross-Coupling Reactions

Welcome to the technical support center for (2-Methyl-2H-indazol-6-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand the challenges that can arise during synthesis. One of the most common failure modes encountered with heteroaromatic boronic acids is deboronation, leading to low yields and the formation of undesired byproducts.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you understand the root causes of deboronation and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of your molecule, this compound is consumed to form the byproduct 2-methyl-2H-indazole. This reaction directly competes with the desired cross-coupling pathway (e.g., Suzuki-Miyaura reaction), resulting in reduced yields of your target molecule and complicating purification.

Q2: Why is a heteroaromatic boronic acid like this compound particularly susceptible to this issue?

Heteroaromatic boronic acids are often more susceptible to protodeboronation than their simple aryl counterparts. This increased lability is due to several electronic factors:

  • Basic Nitrogen Atoms : The indazole ring contains basic nitrogen atoms. Under neutral or slightly acidic conditions, these can be protonated, leading to the formation of zwitterionic species. These zwitterions can be highly reactive and undergo rapid, unimolecular C-B bond fragmentation.[1]

  • Electronic Effects : The electronic nature of the heteroaromatic ring can influence the stability of the C-B bond. For some heterocycles, the ring system can stabilize intermediates that facilitate deboronation.[2][3]

Q3: What are the primary reaction parameters that trigger protodeboronation?

Protodeboronation is highly dependent on reaction conditions. Several factors can accelerate this undesired pathway:

  • pH and Base Strength : This is arguably the most critical factor. The reaction can be catalyzed by both acid and base.[1] In Suzuki-Miyaura couplings, which are run under basic conditions, the formation of the tetrahedral boronate anion, [ArB(OH)₃]⁻, is a necessary step for transmetalation. However, this same boronate species is often the key intermediate in the protodeboronation pathway.[4][5] Strong bases (e.g., NaOH, KOH) and high pH (>10) dramatically accelerate the rate of protodeboronation for many heteroarylboronic acids.[6]

  • Temperature : Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[7] Sensitive substrates often require careful temperature control to favor the desired coupling over decomposition.

  • Solvent : The presence of a proton source, particularly water, is required for protodeboronation.[7] While many Suzuki protocols use aqueous solvent mixtures to solubilize the base, a high concentration of water can be detrimental.

  • Reaction Time : The longer the boronic acid is exposed to harsh conditions, the greater the extent of decomposition. An inefficient catalyst system that leads to long reaction times will often result in significant deboronation.

Troubleshooting Guide: Low Yields & Deboronated Byproduct

Problem: My reaction using this compound is giving low yields of the desired product, and I've identified the major byproduct as 2-methyl-2H-indazole.

This is a classic symptom of protodeboronation. The following guide provides a systematic approach to diagnose and solve the issue.

Step 1: Foundational Analysis - Understanding the Mechanism

The first step in troubleshooting is understanding the competing pathways. Your desired Suzuki-Miyaura coupling competes directly with the base-catalyzed protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_deboronation Undesired Protodeboronation Pathway A Ar-B(OH)₂ B [ArB(OH)₃]⁻ A->B + OH⁻ C Transmetalation (with Pd complex) B->C Fast Catalyst D Ar-Ar' (Coupled Product) C->D E Ar-B(OH)₂ F [ArB(OH)₃]⁻ E->F + OH⁻ G ipso-Protonation & C-B Cleavage F->G + H₂O (Proton Source) H Ar-H (Deboronated Byproduct) G->H

Caption: Competing reaction pathways for boronic acids under basic conditions.

The goal is to accelerate the green pathway (Suzuki Coupling) while suppressing the red pathway (Protodeboronation).

Step 2: Strategy Selection & Implementation

We present two primary strategies to overcome deboronation: optimizing the reaction conditions for the boronic acid itself, or using a more stable boronic acid surrogate.

Strategy A: Optimization of Reaction Conditions

This strategy aims to find a set of conditions that minimizes the rate of deboronation while still promoting an efficient cross-coupling.

1. Choice of Base: This is your most powerful lever. Avoid strong bases. Milder bases reduce the equilibrium concentration of the highly reactive boronate anion.

Base TypeExamplesTendency for ProtodeboronationRationale
Strong Hydroxides NaOH, KOH, LiOHVery High Generates a high concentration of the reactive [ArB(OH)₃]⁻ intermediate.
Strong Carbonates Cs₂CO₃, K₂CO₃Moderate to High Still strongly basic, but often perform better than hydroxides. Cesium carbonate can also accelerate reductive elimination.
Mild Bases K₃PO₄, KF, CsF, KOAcLow Sufficiently basic to promote the catalytic cycle but minimizes the standing concentration of the boronate anion, thus suppressing protonolysis.[7][8]

Recommendation: Switch from strong bases like NaOH or K₂CO₃ to potassium phosphate (K₃PO₄) . It provides a buffered, moderately basic environment ideal for sensitive substrates.

2. Solvent System: Minimize the amount of the proton source.

  • Reduce Water: If using a biphasic system (e.g., Toluene/H₂O), reduce the aqueous volume.

  • Anhydrous Conditions: Consider using anhydrous solvents (e.g., dry Dioxane, Toluene, THF) with a base like KF or CsF, which have some solubility in organic media, or with K₃PO₄ which can often be used as a solid.[7]

3. Temperature Control:

  • Run the reaction at the lowest temperature that affords a reasonable reaction rate. Start screening at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. An efficient catalyst can often allow for lower reaction temperatures.

4. Catalyst System:

  • Use a highly active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of the desired cross-coupling reaction dramatically.[7] When the desired reaction is much faster than the deboronation, the byproduct formation is minimized.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a general starting point for coupling this compound with an aryl bromide, designed to minimize deboronation.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with SPhos ligand, or a G3/G4 precatalyst, 1-2 mol%)

  • Solvent (e.g., Dioxane or Toluene/Water 10:1), degassed

Procedure:

  • To a dry Schlenk flask or microwave vial, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst/ligand system.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (start with 80 °C).

  • Monitor the reaction by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strategy B: The "Slow-Release" Approach with Boronic Acid Surrogates

For particularly unstable boronic acids, even optimized conditions may not be sufficient. In these cases, the best strategy is to use a stable derivative that slowly releases the active boronic acid in situ.[1] This keeps the instantaneous concentration of the unstable boronic acid very low, ensuring it reacts in the desired coupling pathway before it has a chance to decompose.

N-methyliminodiacetic acid (MIDA) boronates are an excellent solution. They are air-stable, crystalline solids that can be stored on the benchtop and are robust to chromatography.[9] Under mild basic conditions, they slowly hydrolyze to release the boronic acid.

G MIDA_Ester Stable Ar-B(MIDA) Ester (Bench-stable solid) Slow_Hydrolysis Slow Hydrolysis (Rate-Limiting Step) MIDA_Ester->Slow_Hydrolysis + Base (e.g., K₃PO₄) + H₂O Boronic_Acid Ar-B(OH)₂ (Low Concentration) Slow_Hydrolysis->Boronic_Acid Suzuki_Cycle Fast Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Cycle Deboronation Protodeboronation (Minimized) Boronic_Acid->Deboronation Product Desired Product (High Yield) Suzuki_Cycle->Product

Caption: The "slow-release" strategy using a stable MIDA boronate ester.

Protocol 2: Preparation and Use of (2-Methyl-2H-indazol-6-yl) MIDA boronate

Part A: Preparation of the MIDA boronate

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF.

  • Heat the mixture (e.g., to 80-100 °C) and remove the water formed via azeotropic distillation or under vacuum.

  • Monitor the reaction for completion.

  • Once complete, cool the mixture and precipitate the MIDA boronate ester by adding a non-polar solvent.

  • Collect the solid by filtration, wash, and dry. This stable solid can be stored for long periods.

Part B: Suzuki-Miyaura Coupling using the MIDA boronate

  • Follow the procedure outlined in Protocol 1 , but instead of the boronic acid, use the (2-Methyl-2H-indazol-6-yl) MIDA boronate (1.2 - 1.5 equiv).

  • It is crucial to use an aqueous base system (e.g., K₃PO₄ in a Dioxane/Water mixture) to facilitate the slow hydrolysis of the MIDA ester.[9]

Troubleshooting Workflow Summary

G Start Low Yield & Suspected Deboronation Analysis Confirm Byproduct is 2-methyl-2H-indazole (LC-MS, NMR) Start->Analysis Decision1 Is Deboronation the Main Issue? Analysis->Decision1 StrategyA Implement Strategy A: Optimize Conditions Decision1->StrategyA Yes StrategyB Implement Strategy B: Use MIDA Boronate Decision1->StrategyB Yes (If A fails or for maximum stability) OtherIssue Investigate Other Reaction Issues Decision1->OtherIssue No OptimizeBase 1. Switch to milder base (e.g., K₃PO₄) StrategyA->OptimizeBase SynthesizeMIDA 1. Prepare MIDA ester from the boronic acid StrategyB->SynthesizeMIDA OptimizeSolvent 2. Reduce water content or use anhydrous solvent OptimizeBase->OptimizeSolvent OptimizeTemp 3. Lower reaction temperature (e.g., 80 °C) OptimizeSolvent->OptimizeTemp OptimizeCatalyst 4. Use highly active catalyst system OptimizeTemp->OptimizeCatalyst End High Yield of Desired Product OptimizeCatalyst->End UseMIDA 2. Perform coupling using MIDA ester with aqueous base SynthesizeMIDA->UseMIDA UseMIDA->End

Caption: A systematic workflow for troubleshooting deboronation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Methyl-2H-indazol-6-yl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmacophores, appearing in numerous biologically active compounds. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutics. Among the key reagents for this purpose are indazole boronic acids and their derivatives.

This guide provides an in-depth, objective comparison of the reactivity of (2-Methyl-2H-indazol-6-yl)boronic acid with its key structural isomers. We will dissect the electronic and steric factors that govern their performance in the Suzuki-Miyaura coupling, analyze their relative stability against protodeboronation, and provide actionable experimental insights to guide your synthetic strategy.

The Isomeric Landscape: Structure Dictates Function

The reactivity of an indazole boronic acid is not solely determined by the presence of the boronic acid group; its position on the ring and the location of the N-methyl substituent create a family of isomers with distinct chemical behaviors. The primary isomers for comparison are the N-methyl regioisomers (1-methyl vs. 2-methyl) and the positional isomers of the boronic acid group (4-, 5-, 6-, and 7-positions).

Caption: Key isomers of methyl-indazole boronic acid.

Core Principles of Reactivity: Electronics, Sterics, and Stability

The utility of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate balance of three factors:

  • Electronic Effects : The transmetalation step of the catalytic cycle involves the transfer of the aryl group from boron to the palladium center. This step is facilitated by increased nucleophilicity of the carbon atom bound to boron. The electron-donating or -withdrawing nature of the indazole ring system, modulated by the position of the second nitrogen atom and the methyl group relative to the C-B bond, is therefore paramount.[1]

  • Steric Hindrance : The accessibility of the boronic acid to the bulky palladium-ligand complex is critical.[2] Substituents ortho to the boronic acid group can dramatically decrease reactivity by sterically shielding the reaction center.[2][3] In the indazole system, the C7-H group and the fused ring itself can create significant steric congestion, particularly for boronic acids at the 4- and 7-positions.

  • Stability and Protodeboronation : Protodeboronation, the hydrolytic cleavage of the C-B bond, is the most significant decomposition pathway for boronic acids.[4] Its rate is highly pH-dependent and varies substantially between isomers.[5][6] Heteroaromatic boronic acids, in particular, can be susceptible to this side reaction, which competes directly with the desired cross-coupling and reduces yields.[5][6][7]

Comparative Analysis in Suzuki-Miyaura Coupling

While a single study directly comparing all isomers under identical conditions is scarce, we can synthesize a clear picture from the available literature. The Suzuki-Miyaura reaction provides a reliable method for preparing biaryl derivatives, and N-alkylated indazoles are generally suitable substrates.[8]

General Reactivity Trend: Based on established principles of steric and electronic effects, the general reactivity trend for Suzuki-Miyaura coupling among indazole boronic acid isomers is often:

5-yl ≈ 6-yl > 4-yl > 7-yl

The 7-position is the most sterically hindered, while the 4-position is also subject to significant steric effects from the fused ring system. The 5- and 6-positions are generally more accessible.

The N1-Methyl vs. N2-Methyl Distinction:

The key difference between (1-Methyl-1H-indazol-6-yl)boronic acid and This compound lies in the electronic character imparted by the N-methyl position. The 2H-indazole tautomer can influence the electron distribution of the benzene portion of the bicyclic system differently than the 1H-indazole. While both are generally effective coupling partners, subtle differences in reaction kinetics and yields can arise depending on the specific coupling partner and reaction conditions. In one study, the indazol-5-yl boronic ester was found to be more reactive than other isomers due to the higher electrophilicity of the 5-position.[9]

Quantitative Data from Literature:

The following table summarizes representative data for Suzuki-Miyaura couplings of various indazole boronic acid derivatives. Note that direct comparison is challenging due to variations in reaction conditions across different studies.

Indazole Boronic Acid DerivativeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
1-(THP)-1H-indazol-5-yl boronic acid pinacol ester4-Bromo-2-methylquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneReflux / 18h90%[9]
1-(SEM)-1H-indazol-6-yl boronic acid pinacol ester4-IodoanisolePdCl₂(dppf)K₂CO₃DMSO80°C / 2h85%[10]
3-Chloro-1H-indazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O60°C / 5-8h95%[11]
5-Bromo-1-methyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME85°C / 2h85%[8]

This table illustrates the general high efficiency of Suzuki couplings with indazole derivatives but highlights the difficulty in direct isomer comparison without a dedicated study.

The Critical Challenge: Protodeboronation

For any Suzuki-Miyaura reaction, success hinges on the rate of cross-coupling being significantly faster than the rate of boronic acid degradation.[4] The stability of the boronic acid is not an intrinsic constant but is highly dependent on the reaction environment, particularly pH.[5][6]

Mechanism and Influencing Factors: Protodeboronation can proceed through multiple pathways, often catalyzed by acid or base.[4][7] For heteroaromatic systems, the presence of nitrogen atoms can create zwitterionic intermediates that may undergo rapid fragmentation.[6]

G cluster_0 Reaction Pathways Start Indazole Boronic Acid + Aryl Halide Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd Catalyst, Base Protodeboronation Protodeboronation (Side Reaction) Start->Protodeboronation H⁺ / OH⁻ (pH dependent) Product Desired Biaryl Product Suzuki->Product Byproduct De-boronated Indazole Protodeboronation->Byproduct

Caption: Competing reaction pathways for indazole boronic acids.

Isomer-Specific Considerations: While specific pH-rate profiles for N-methylated indazole boronic acids are not readily available, general principles from studies on other heteroaromatics suggest that electronic factors play a key role.[5][7] An isomer's susceptibility will depend on how its specific electronic structure stabilizes or destabilizes the intermediates in the protodeboronation pathway. Researchers should be particularly cautious under conditions of high pH or temperature, which can accelerate this undesired reaction.[11] Using the more stable boronic pinacol esters until the coupling step can be an effective strategy to mitigate premature degradation.[10][12]

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility and success.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation - this compound (1.2 equiv) - Aryl Bromide (1.0 equiv) - Pd(PPh₃)₄ (3-5 mol%) - K₂CO₃ (2.0 equiv, aq. 2M solution) setup 2. Reaction Setup - Add solids to a reaction vessel. - Seal with a septum. - Purge with Argon/Nitrogen for 10-15 min. prep->setup Combine reagents solvents 3. Solvent Addition - Add degassed solvent (e.g., Dioxane or DME). - Add degassed aqueous base. setup->solvents Create inert atmosphere reaction 4. Reaction - Heat to 85-100 °C. - Monitor by TLC or LC-MS until starting material is consumed. solvents->reaction Initiate heating workup 5. Workup - Cool to room temperature. - Dilute with Ethyl Acetate. - Wash with water, then brine. reaction->workup Quench reaction purify 6. Purification - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify Isolate crude product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Methodology and Rationale:

  • Reagent Stoichiometry : A slight excess of the boronic acid (1.2-1.5 equivalents) is used. This is a crucial self-validating step; it ensures that even if some boronic acid degrades via protodeboronation, enough remains to drive the coupling reaction to completion.

  • Inert Atmosphere : The catalyst, Pd(0), is oxygen-sensitive. Purging the vessel with an inert gas like argon or nitrogen is essential to prevent oxidative degradation of the catalyst, which would halt the catalytic cycle.

  • Degassed Solvents : Ethereal solvents like dioxane can form peroxides upon exposure to air and heat, which can damage the catalyst.[12] Using degassed solvents minimizes this risk. The base is often aqueous, and degassing this solution is also good practice.

  • Choice of Base : A base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[13] K₂CO₃ or K₃PO₄ are common choices that balance reactivity with minimizing side reactions.

  • Monitoring : Relying solely on reaction time is insufficient. Actively monitoring the reaction's progress via TLC or LC-MS confirms the consumption of the limiting reactant and prevents unnecessary heating that could lead to byproduct formation.

  • Purification : Standard workup and chromatographic purification are typically sufficient to isolate the desired biaryl product in high purity.

Conclusion and Recommendations

While all isomers of methyl-indazole boronic acid are valuable synthetic building blocks, their reactivity is not uniform. The choice of isomer can have a significant impact on reaction efficiency and yield.

  • This compound is an excellent substrate for Suzuki-Miyaura coupling, benefiting from the sterically accessible 6-position. Its reactivity is comparable to the 5-yl and 1-methyl-6-yl isomers.

  • Steric hindrance is a primary determinant of reactivity. For coupling with bulky substrates, prioritize isomers with the boronic acid at the less-congested 5- or 6-positions. Avoid the 7- and 4-positions if possible, as they will likely require more forcing conditions or specialized, highly active catalyst systems.

  • Protodeboronation is an ever-present competitor. To maximize success, use a slight excess of the boronic acid, employ degassed solvents, and carefully control reaction temperature and time. For particularly sensitive substrates, consider using the corresponding boronic acid pinacol ester as a more stable precursor.[12]

By understanding the interplay of electronic, steric, and stability factors, researchers can make informed decisions in designing synthetic routes, overcoming challenges, and efficiently advancing their drug discovery and development programs.

References

The Two Faces of a Privileged Scaffold: A Comparative Guide to N-Protected vs. N-Unprotected Indazole Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant molecules. Its prevalence in blockbuster drugs for oncology and inflammatory diseases underscores the importance of versatile synthetic methodologies for its functionalization. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, for which indazole boronic acids and their esters are indispensable building blocks. However, a critical choice confronts the synthetic chemist at the outset: to protect or not to protect the indazole nitrogen?

This guide provides a comprehensive comparative analysis of N-protected and N-unprotected indazole boronic acids, moving beyond a simple recitation of protocols to delve into the causal logic behind experimental choices. We will explore the nuanced interplay of stability, reactivity, and reaction mechanism, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

The Indazole N-H: A Double-Edged Sword in Catalysis

The acidic proton on the indazole nitrogen is the central character in this narrative. While its presence is often desirable in the final drug molecule for establishing crucial interactions with biological targets, it can be a significant impediment during synthesis. The lone pair of electrons on the unprotected nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive off-cycle complexes. This can result in sluggish or failed reactions, demanding higher catalyst loadings, elevated temperatures, and extended reaction times to achieve even modest yields.[1]

For instance, a study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole demonstrated this challenge starkly. While the N-benzylated analogue proceeded to the desired product in high yield, the unprotected 3-chloroindazole initially yielded no product under the same conditions. A modest yield could only be obtained by increasing the reaction temperature to 100 °C and using two equivalents of the boronic acid.[1]

N-Protection: A Shield for Enhanced Reactivity and Predictability

The introduction of an N-protecting group is a common strategy to mitigate the challenges posed by the free N-H. By masking the reactive nitrogen, the indazole moiety behaves more like a simple aryl halide, leading to more predictable and efficient cross-coupling reactions.

A variety of protecting groups have been employed for indazoles, each with its own set of advantages and deprotection conditions. The choice of protecting group can significantly influence the overall synthetic strategy.

Protecting GroupKey AdvantagesCommon Deprotection Conditions
Boc (tert-Butoxycarbonyl) Easily introduced; often cleaved under microwave-assisted Suzuki conditions, allowing for a one-pot coupling/deprotection sequence.[2]Acidic conditions (e.g., TFA); thermal or microwave heating.[2]
SEM (2-(Trimethylsilyl)ethoxymethyl) Stable to a wide range of conditions; can direct ortho-lithiation at the C-7 position; removable with fluoride ions.[3][4]Fluoride sources (e.g., TBAF); strong acid.[3][5]
Ts (Tosyl) Highly stable; robust group often used when harsh reaction conditions are required.Strongly acidic or reductive conditions.[6]
PMB (p-Methoxybenzyl) Can be introduced regioselectively; removed under oxidative conditions.[7]Oxidative cleavage (e.g., DDQ, CAN).
THP (Tetrahydropyranyl) Introduced under mildly acidic conditions, favoring kinetic N-2 protection.[7]Acidic hydrolysis.[7]

The use of a protecting group, particularly the Boc group, can streamline the synthesis of complex indazole derivatives. The concomitant deprotection of the Boc group under microwave irradiation during Suzuki-Miyaura coupling provides a highly efficient route to 3-aryl-NH-indazoles, which can then be directly subjected to subsequent N-arylation reactions.[2]

The Case for the Unprotected: Simplicity and Atom Economy

While N-protection offers clear benefits, it also introduces additional steps into a synthetic sequence: protection and deprotection. These extra steps can reduce overall yield and increase costs, making a direct approach using an unprotected indazole an attractive alternative.

Recent advancements in catalyst and ligand design have made the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including indazoles, more feasible.[1] The key to success often lies in the careful optimization of reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent. For example, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos has been shown to be effective in promoting the coupling of unprotected indazoles.[1]

Stability and Handling: Boronic Acids vs. Boronic Esters

Beyond N-protection, the choice between a boronic acid and its corresponding ester (most commonly the pinacol ester) is another important consideration. Boronic acids are known to be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic conditions or in the presence of moisture.[8] This can lead to lower yields and the formation of impurities. Unprotected heteroaryl boronic acids can be particularly prone to this decomposition pathway.[8][9]

Boronic acid pinacol esters, on the other hand, generally exhibit greater stability.[10][11][12] They are often crystalline solids with improved shelf-life and are more robust towards purification by silica gel chromatography. The pinacol group sterically shields the boron atom, reducing its susceptibility to hydrolysis and protodeboronation.[13]

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative experimental data comparing the performance of N-protected and N-unprotected indazoles in Suzuki-Miyaura cross-coupling reactions.

Indazole SubstrateProtecting GroupCoupling PartnerCatalyst/LigandConditionsYieldReference
3-ChloroindazoleNonePhenylboronic acidPd2(dba)3/XPhosK3PO4, Dioxane/H2O, 100°CModest[1]
3-Chloro-1-benzyl-1H-indazoleBenzylPhenylboronic acidPd2(dba)3/XPhosK3PO4, Dioxane/H2O, 100°CHigh[1]
3-Iodo-5-methoxy-1-Boc-1H-indazoleBocVarious arylboronic acidsPd(PPh3)4Na2CO3, Dioxane/H2O, Microwave>80% (coupled & deprotected)[2]
4-Substituted-7-bromo-1H-indazolesNoneVarious arylboronic acidsPdCl2(dppf)K2CO3, Dioxane/H2O, 100°CModerate to excellent[14]

Experimental Protocols

To provide a practical context for the preceding discussion, the following are representative, step-by-step experimental protocols for the synthesis and application of both N-protected and N-unprotected indazole boronic acid derivatives.

Protocol 1: Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Miyaura Borylation start1 5-Bromo-1H-indazole reagents1 (Boc)₂O, TEA, DMAP CH₂Cl₂ start1->reagents1 product1 5-Bromo-1-Boc-1H-indazole reagents1->product1 reagents2 Bis(pinacolato)diboron PdCl₂(dppf), KOAc Dioxane, 80°C product1->reagents2 product2 1-Boc-1H-indazole-5-boronic acid pinacol ester reagents2->product2

Caption: Workflow for the synthesis of a protected indazole boronic ester.

Step-by-step methodology:

  • Boc Protection: To a solution of 5-bromo-1H-indazole in dichloromethane, add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portionwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-bromo-1-Boc-1H-indazole.

  • Miyaura Borylation: In a flask, combine 5-bromo-1-Boc-1H-indazole, bis(pinacolato)diboron, potassium acetate (KOAc), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)). Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous 1,4-dioxane and heat the mixture at 80 °C until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to afford 1-Boc-1H-indazole-5-boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 6-Bromo-1H-indazole

G cluster_0 Suzuki-Miyaura Coupling start 6-Bromo-1H-indazole Arylboronic acid reagents Pd catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (100°C) start->reagents product 6-Aryl-1H-indazole reagents->product

Caption: Workflow for the direct coupling of an unprotected indazole.

Step-by-step methodology:

  • To a reaction vessel, add 6-bromo-1H-indazole, the desired arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture at 100 °C for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-indazole.[14][15]

Conclusion: A Strategic Choice Based on Context

The decision to use an N-protected or N-unprotected indazole boronic acid is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific context of the synthesis.

Choose N-protection when:

  • Predictability and high yields are paramount: N-protection generally leads to more robust and higher-yielding reactions, especially in the early stages of a drug discovery program where rapid access to a variety of analogues is crucial.

  • Subsequent functionalization at the nitrogen is planned: A protecting group can be used to direct other reactions and is a necessary handle for subsequent N-arylation or N-alkylation.

  • Harsh reaction conditions are required for other transformations in the molecule: A robust protecting group like tosyl can withstand a wider range of chemical environments.

Opt for the N-unprotected route when:

  • Atom and step economy are critical: For large-scale synthesis or when a streamlined route is desired, avoiding protection/deprotection steps is highly advantageous.

  • The final product requires a free N-H: Direct coupling avoids the need for a final deprotection step, simplifying the overall synthesis.

  • Optimized catalytic systems are available: With the right combination of catalyst, ligand, and conditions, the challenges of the unprotected N-H can be overcome.

Ultimately, a deep understanding of the underlying chemical principles, as outlined in this guide, will enable the medicinal chemist to navigate this choice with confidence, accelerating the journey from a synthetic concept to a potentially life-saving therapeutic.

References

A Senior Application Scientist's Guide to the Structural Validation of (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the synthesis of complex organic molecules. Central to this reaction is the boronic acid moiety, a versatile functional group that has enabled the construction of countless carbon-carbon bonds.[1][2] (2-Methyl-2H-indazol-6-yl)boronic acid (Figure 1) is a particularly valuable building block, incorporating the indazole scaffold—a privileged structure found in numerous pharmacologically active compounds. Its use in synthesizing potential therapeutics, from kinase inhibitors to anti-inflammatory agents, makes the unambiguous validation of its structure and purity a critical, non-negotiable step in the drug discovery pipeline.[3][4]

However, boronic acids are not without their analytical challenges. Structurally, they are trivalent boron compounds with a vacant p-orbital, rendering them Lewis acidic.[5] This inherent reactivity leads to a significant analytical hurdle: the propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7][8] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, leading to confusing data if not properly understood and controlled.

This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively validate the structure and purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, explain the rationale behind experimental choices, and present comparative data to empower researchers to make informed analytical decisions.

Compound Profile: this compound
CAS Number 1001907-57-8
Molecular Formula C₈H₉BN₂O₂[9]
Molecular Weight 175.98 g/mol
Appearance White to off-white solid[10]
Melting Point 105-110 °C[10]
Primary Application Intermediate in organic synthesis, particularly Suzuki-Miyaura coupling.[1]

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture of a compound's identity and purity. A robust validation strategy for this compound integrates data from several orthogonal techniques. This multi-pronged approach ensures that the structure is confirmed, the purity is accurately quantified, and any potential impurities or degradation products (like the boroxine) are identified.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Definitive Structure & Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass of Proposed Structure XRAY X-Ray Crystallography (If crystal available) NMR->XRAY Provides definitive 3D structure MS->XRAY Provides definitive 3D structure end_node Validated Product Structure & Purity Report MS->end_node HPLC HPLC / UPLC (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies Impurity Masses HPLC->XRAY Provides definitive 3D structure LCMS->end_node MP Melting Point & FT-IR XRAY->MP Correlates with solid-state properties MP->end_node start Synthesized Product: This compound start->NMR start->HPLC

Caption: Integrated workflow for the comprehensive validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom. For this specific molecule, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

Expertise & Rationale:
  • ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the 2-methyl-indazole core. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum must align perfectly with the expected structure.

  • ¹¹B NMR is the most direct method for observing the boron atom.[11] Boronic acids (sp² hybridized boron) typically show a broad signal around δ 20-30 ppm.[12] Upon interaction with Lewis bases (like water or diols) or at high pH, the boron can become sp³ hybridized, causing a significant upfield shift to δ 5-10 ppm.[12][13] Observing the characteristic sp² signal is a crucial piece of evidence for the free boronic acid form. It can also be used to detect boric acid, a common impurity, which appears as a sharp signal.[14]

Self-Validating Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Causality: DMSO-d₆ is often preferred because it solubilizes the compound well and allows for the observation of the exchangeable B(OH)₂ protons, which typically appear as a broad singlet in the ¹H spectrum.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the aromatic (δ 7-9 ppm), methyl (δ ~4 ppm), and hydroxyl (variable, often δ 8-9 ppm in DMSO) regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for confirming the number of unique carbon environments in the indazole ring system.

  • ¹¹B NMR Acquisition:

    • Instrumentation: Use a broadband probe tuned to the ¹¹B frequency. Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass tubes.[12]

    • Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A chemical shift reference, such as BF₃·OEt₂, should be used.

  • Data Interpretation: Correlate all three spectra. The ¹H and ¹³C data must confirm the 2-methyl-indazole skeleton, while the ¹¹B spectrum must show a signal consistent with an sp²-hybridized boronic acid.

Expected NMR Data (Illustrative) Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR (400 MHz, DMSO-d₆) ~8.20sB(OH)₂
~8.15sH-3
~7.90sH-7
~7.75dH-5
~7.50dH-4
~4.10sN-CH₃
¹¹B NMR (128 MHz, DMSO-d₆) ~28br s-B(OH)₂

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. However, the analysis of boronic acids by MS is notoriously complex due to their tendency to form other species in the ion source.

The Boroxine Challenge

The primary challenge in the MS analysis of boronic acids is their facile dehydration to form cyclic boroxines (trimers).[6][8] This process, which can be thermally or ionically induced, results in an ion corresponding to [3M - 3H₂O]⁺, which can be mistaken for the molecular ion if not anticipated.

Boroxine_Equilibrium Monomer 3 x this compound (M) p1 Monomer->p1 Boroxine (2,4,6-Tris(2-methyl-2H-indazol-6-yl)boroxine) ([3M - 3H₂O]) p2 Boroxine->p2 Water + 3 H₂O p1->Boroxine Dehydration p1->Water p2->Monomer Hydrolysis

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Comparison of Ionization Techniques
Technique Principle Performance for Boronic Acids Supporting Data/Rationale
Electrospray (ESI) Soft ionization from solution.Good. Often shows the [M-H]⁻ ion in negative mode or adducts in positive mode.[15][16] Boroxine formation can be minimized with optimized instrument parameters.[15][16]A UPLC-ESI-MS method can be developed to show a strong [M-H]⁻ signal while minimizing dimer and solvent adduct ions.[16]
Electron Impact (EI) Hard ionization in the gas phase.Challenging. Requires derivatization to increase volatility and prevent boroxine formation in the hot injector.[17] Direct analysis is difficult.Direct-EI methods have been developed but are less common.[17] GC-MS requires conversion to a more stable ester (e.g., pinacol).
MALDI Soft ionization from a solid matrix.Promising. Can be complicated by dehydration, but using specific matrices like 2,5-dihydroxybenzoic acid (DHB) can form stable adducts, simplifying the spectrum without pre-derivatization.[6]The DHB matrix efficiently converts the peptide boronic acid to a DHB adduct, providing high-quality spectra.[6]
Self-Validating Protocol: High-Resolution LC-MS (UPLC-ESI-HRMS)
  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography:

    • Column: A modern C18 column (e.g., Acquity BEH C18).[15]

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water.[15]

    • Rationale: This mobile phase provides good separation and promotes the formation of desired ions for MS detection. The rapid analysis time of UPLC minimizes the opportunity for on-column degradation.[15]

  • MS Detection:

    • Mode: Acquire data in both positive and negative ion modes.

    • Resolution: Set to >10,000 to obtain accurate mass measurements.

  • Data Interpretation:

    • In negative mode, look for the [M-H]⁻ ion (expected m/z 175.0684).

    • In positive mode, look for the [M+H]⁺ ion (expected m/z 177.0829) or adducts like [M+Na]⁺.

    • The measured mass should be within 5 ppm of the calculated theoretical mass. Check for the presence of the boroxine trimer as a potential impurity or artifact.

Chromatographic Purity Assessment: Quantifying What Matters

While NMR and MS confirm identity, chromatography is the gold standard for determining purity. For a non-volatile compound like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Expertise & Rationale: Method Development

The primary challenge in HPLC analysis of boronic acids and their common alternative, boronate esters, is on-column hydrolysis.[18][19] Silica-based columns contain residual silanol groups that can catalyze the hydrolysis of boronate esters back to the boronic acid or interact with the boronic acid itself, leading to poor peak shape.

  • For Boronic Acids: A standard C18 column with an acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid) is a good starting point. The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better retention and peak shape.

  • For Boronate Esters (A Comparative Alternative): Boronate esters (e.g., pinacol esters) are often synthesized as more stable, easier-to-handle alternatives. However, they can hydrolyze back to the boronic acid during analysis. To prevent this, methods may require columns with low silanol activity or even high pH mobile phases to stabilize the ester.[19] Non-aqueous capillary electrophoresis (NACE) has also been shown to be an excellent technique for analyzing labile esters without causing hydrolysis.[20]

Self-Validating Protocol: RP-HPLC Purity Assay
  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 2.5 µm).

    • Rationale: The HSS T3 phase is designed to provide good retention for polar compounds, which is beneficial for boronic acids that might otherwise elute early.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) to elute the main component and any potential impurities.

  • Detection: Monitor at a wavelength where the indazole chromophore absorbs strongly (e.g., ~230-280 nm). A PDA detector is ideal for checking peak purity across the entire UV spectrum.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength. Report the main peak area as a percentage of the total area of all peaks.

X-ray Crystallography: The Unambiguous Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[21][22] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no doubt as to the compound's constitution and conformation.

Expertise & Rationale:

The primary limitation of this technique is the absolute requirement for a single, high-quality crystal, which can be challenging and time-consuming to obtain.[22] However, if successful, the resulting crystal structure is the most authoritative piece of evidence for structural validation. For arylboronic acids, crystallography reveals interesting solid-state features, such as hydrogen-bonded dimeric structures.[5]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the boronic acid. This is often the most difficult step and may involve screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is measured and used to calculate an electron density map of the crystal.[21] This map is then interpreted to determine the positions of each atom.

  • Validation: The final refined structure provides the ultimate confirmation of the molecular connectivity and stereochemistry.

Summary and Comparison of Techniques

Technique Information Provided Key Advantage Primary Limitation
NMR Spectroscopy Atomic connectivity, chemical environment.Rich structural detail; ¹¹B NMR is specific to the key functional group.Lower sensitivity than MS; can be complex to interpret with impurities.
Mass Spectrometry Molecular weight, elemental composition (HRMS).High sensitivity and accuracy for molecular formula confirmation.Prone to artifacts like boroxine formation that can complicate interpretation.[6][23]
HPLC / UPLC Purity, number of components.Excellent for quantitative purity assessment and impurity profiling.Provides no direct structural information on its own (requires MS coupling).
X-ray Crystallography Definitive 3D atomic arrangement.Unambiguous and complete structural proof.[22][24]Requires a high-quality single crystal, which is often difficult to obtain.

Conclusion

The validation of this compound is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. A scientifically sound validation relies not on a single measurement, but on the convergence of evidence from a suite of orthogonal analytical techniques. By integrating the detailed structural map from NMR spectroscopy , the definitive molecular weight from mass spectrometry , and the quantitative purity data from HPLC , researchers can have high confidence in the quality of their material. When the ultimate proof is required, X-ray crystallography provides the final, unambiguous answer. Understanding the unique challenges of boronic acid analysis—particularly the monomer-boroxine equilibrium—and selecting the appropriate methodologies to address them is paramount for ensuring the integrity and success of subsequent research and development efforts.

References

A Comparative Guide to the Advantages of 2-Methylated Indazole Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2][3][4] Its prevalence in pharmaceuticals necessitates efficient and reliable methods for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of the indazole-bearing coupling partner is critical to success. This guide provides an in-depth technical comparison of 2-methylated indazole boronic acids against their unprotected (1H) and 1-methylated counterparts, supported by experimental data and mechanistic insights.

The Challenge of Unprotected Indazoles in Palladium Catalysis

While seemingly straightforward, the use of unprotected 1H-indazole boronic acids in Suzuki-Miyaura couplings is fraught with challenges. The acidic proton on the pyrazole ring is the primary culprit, leading to catalyst inhibition and sluggish reactions.[1] This phenomenon arises from the ability of the indazole anion to coordinate with the palladium center, forming off-cycle, less reactive intermediates that hinder the catalytic cycle.[1] Consequently, reactions with unprotected indazoles often necessitate higher catalyst loadings, elevated temperatures, and longer reaction times, resulting in diminished yields and a narrower substrate scope.[1]

N-Methylation: A Strategic Approach to Enhanced Reactivity

A common and effective strategy to circumvent the issues associated with the acidic N-H proton is the introduction of a protecting group. Methylation, a simple and robust modification, offers a significant advantage. By replacing the acidic proton with a methyl group, the propensity for catalyst inhibition is dramatically reduced.[1] This seemingly minor modification has a profound impact on the reactivity and efficiency of the subsequent cross-coupling reaction.

However, the regioselectivity of indazole N-alkylation presents a further consideration, as it can yield a mixture of N1 and N2 isomers.[5][6] The distribution of these isomers is influenced by both steric and electronic factors of the indazole core and the nature of the alkylating agent.[5] This guide will demonstrate that the strategic synthesis and utilization of the 2-methylated indazole boronic acid isomer offer distinct advantages in Suzuki-Miyaura cross-coupling reactions.

Comparative Performance: 2-Methylated vs. Alternatives

The primary advantage of employing 2-methylated indazole boronic acids lies in the mitigation of catalyst inhibition, leading to more efficient and higher-yielding cross-coupling reactions. The methyl group at the 2-position effectively shields the lone pair on the N1 nitrogen, which is implicated in the formation of inhibitory palladium complexes.

Experimental Data Synopsis

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of different indazole boronic acid derivatives with aryl halides. While a direct, side-by-side comparison under identical conditions is scarce in the literature, the collated data illustrates the general trend of improved performance with N-methylation.

Indazole Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1H-Indazole-5-boronic acid3-ChloroindazolePd2(dba)3 / SPhosK3PO4Dioxane/H2O1001580[1]
1H-Indazole-5-boronic acid4-IodoacetophenonePd(OAc)2K2CO3Acetonitrile/H2O100596[2]
1-Ethyl-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEReflux1285[2]
Protected Indazolylboronic esters4-IodoanisolePd(PPh3)4Cs2CO3Dioxane/H2OReflux-37-73[7]
2-Pyridylboronate4-ChloroanisolePd2(dba)3 / LigandKFDioxane110-78[8]

Mechanistic Rationale for Superior Performance

The enhanced performance of 2-methylated indazole boronic acids can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_main_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway (Unprotected Indazole) Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Pd_Inhibited [L_nPd(Indazolyl)]- ArPdX->Pd_Inhibited Deprotonation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Indazole 1H-Indazole Indazole->Pd_Inhibited caption Suzuki-Miyaura catalytic cycle and the inhibitory pathway with unprotected indazoles. Synthesis_Workflow Start o-Nitrobenzaldehyde + Aliphatic Amine (e.g., Methylamine) Condensation Condensation (i-PrOH, 80°C) Start->Condensation Intermediate ortho-Imino-nitrobenzene Intermediate Condensation->Intermediate Cyclization Cadogan Reductive Cyclization (P(n-Bu)3) Intermediate->Cyclization Product 2-Methyl-2H-indazole Cyclization->Product caption Workflow for the synthesis of 2-methyl-2H-indazoles. Suzuki_Protocol Reagents 2-Methyl-indazole boronic acid + Aryl Halide + Palladium Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) Solvent Add Solvent (e.g., DME) Reagents->Solvent Reaction Heat to Reflux Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product caption Experimental workflow for Suzuki-Miyaura coupling.

References

The Practitioner's Dilemma: Navigating the Boronic Acid vs. Boronic Ester Choice in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this powerful transformation lies the choice of the organoboron nucleophile, most commonly a boronic acid or a boronic ester. This decision is far from trivial, as it profoundly impacts reaction efficiency, reproducibility, and practicality. This guide provides an objective, data-driven comparison to empower you to make the most informed choice for your specific synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

The central paradigm when selecting between a boronic acid and its corresponding ester is a classic chemical trade-off between reactivity and stability.

Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2][3] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][2] However, this reactivity comes at the cost of diminished stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and, most notably, protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[2][3][4] This instability can compromise shelf-life and lead to lower, less reproducible yields, particularly with sensitive substrates like certain heteroaryl and vinyl boronic acids.[1][5]

Boronic esters , with pinacol esters being the most prevalent, offer significantly enhanced stability.[1][2][6] They are frequently crystalline, bench-stable solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[1][2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent reliability is paramount.[2] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2]

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the catalyst. The nature of the boron reagent directly influences the pivotal transmetalation step.

It is widely believed that for many reactions, boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki couplings.[2][6] However, extensive research has shown that boronic esters can also undergo transmetalation directly, without prior hydrolysis.[5][7] Kinetic and computational studies have revealed that the rate of transmetalation can be significantly influenced by the nature of the ester group, with some esters even exhibiting rate enhancements compared to the corresponding boronic acid.[5] Two critical factors governing this step are the ability to form an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron.[5][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2 R1-X R1-X R1-X->R1-Pd(II)-X L2 R2-B(OR)2 / R2-B(OH)2 R2-B(OR)2 / R2-B(OH)2 R2-B(OR)2 / R2-B(OH)2->R1-Pd(II)-R2 L2 Base Base Base->R1-Pd(II)-R2 L2 caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Quantitative Performance Comparison

The choice between a boronic acid and a boronic ester can be guided by the specific demands of the synthesis. The following table summarizes key performance characteristics based on experimental observations.

ParameterBoronic AcidBoronic Ester (e.g., Pinacol Ester)Rationale & Causality
Reactivity/Reaction Time Generally higher; shorter reaction times.[1][2]Generally lower; longer reaction times may be needed.[2]The Lewis acidity of the B(OH)₂ group facilitates transmetalation. Esters may require hydrolysis to the more active acid form.
Stability & Shelf-Life Lower; susceptible to protodeboronation and oxidation.[1][2][3]High; often stable, crystalline solids.[1][2][6]The diol protecting group sterically and electronically shields the boron atom, preventing decomposition pathways.
Handling & Purification Can be challenging to purify due to decomposition.[1]Readily purified by standard column chromatography.[1][2]The increased stability of esters allows for more robust purification methods without significant material loss.
Yield Reproducibility Can be variable, especially with sensitive substrates.Often more reproducible due to higher purity and stability of the starting material.[1]The consistent quality of the boronic ester translates to more predictable reaction outcomes.
Susceptibility to Protodeboronation Higher, especially for electron-rich/deficient and some heteroaryl systems.[4][5]Lower, but can still occur, sometimes after hydrolysis to the boronic acid.[8][9]The C-B bond is better protected in the ester form, though hydrolysis can expose it to protic sources.

Field-Proven Insights & Experimental Protocols

The optimal choice of boron reagent is context-dependent. For a robust, multi-step synthesis in a drug discovery pipeline where reproducibility and starting material integrity are critical, a boronic ester is often the superior choice.[2] Conversely, for a simple, rapid coupling where maximizing reactivity is the primary goal, a boronic acid may be preferred.

Below are representative, self-validating protocols for a Suzuki-Miyaura coupling that allow for a direct comparison of the two reagent types.

Workflow start Reaction Setup reagent_choice Select Boron Reagent start->reagent_choice boronic_acid Boronic Acid Protocol reagent_choice->boronic_acid Acid boronic_ester Boronic Ester Protocol reagent_choice->boronic_ester Ester reaction Run Reaction & Monitor (TLC, LC-MS) boronic_acid->reaction boronic_ester->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end caption Fig. 2: General workflow for comparing boron reagents.

Caption: Fig. 2: General workflow for comparing boron reagents.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines the coupling of 4-bromoanisole with either phenylboronic acid or its pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Reagent A: Phenylboronic Acid (1.2 mmol, 146 mg)

  • Reagent B: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester) (1.2 mmol, 245 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Addition: To the catalyst solution, add the aryl halide (4-bromoanisole), the chosen boron reagent (either Phenylboronic Acid or its pinacol ester), and the base (K₂CO₃).

  • Solvent Addition: Add the remaining degassed toluene (3 mL) and degassed water (1 mL). The biphasic system is crucial; the base dissolves in the aqueous phase, and the organic reagents and catalyst in the organic phase.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The interface between the two liquid phases is where the crucial activation of the boron species and subsequent transmetalation often occur.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. A key point of comparison is the time to completion. It is anticipated that the reaction with phenylboronic acid will proceed faster.

  • Work-up: Upon completion (disappearance of the limiting reagent, 4-bromoanisole), cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product (4-methoxybiphenyl) by NMR and mass spectrometry and determine the isolated yield. Compare the yield and purity between the two experiments. The reaction using the boronic ester is expected to yield a cleaner crude product due to the higher stability of the starting material.

Conclusion: An Informed Decision

The choice between a boronic acid and a boronic ester is a strategic one, dictated by the specific goals of a synthesis. While boronic acids offer higher intrinsic reactivity, boronic esters provide superior stability, handling, and often, reproducibility. For complex, multi-step syntheses typical in drug development, the reliability and purity of boronic esters frequently make them the reagent of choice. By understanding the fundamental principles of reactivity, stability, and the underlying reaction mechanism, researchers can confidently select the optimal boron reagent to accelerate their research and development endeavors.

References

A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling: Performance of (2-Methyl-2H-indazol-6-yl)boronic acid with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, appearing in a portfolio of approved therapeutics ranging from the antiemetic granisetron to potent anticancer agents like pazopanib and niraparib.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, offering a direct route to incorporate this valuable moiety into complex molecules.[2][3][4]

This guide provides an in-depth analysis of the performance of a key building block, (2-Methyl-2H-indazol-6-yl)boronic acid , in Suzuki-Miyaura reactions. We will move beyond simple protocols to explore the nuanced interplay between this versatile reagent and a spectrum of aryl halide coupling partners. By understanding the underlying principles and examining supporting data, researchers can streamline their synthetic strategies, optimize reaction outcomes, and accelerate the discovery of novel chemical entities.

Pillar 1: The Catalytic Heart of the Reaction - A Mechanistic Overview

The Suzuki-Miyaura coupling is a testament to the power of organometallic catalysis. Its mechanism is a well-orchestrated cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. A comprehensive understanding of this cycle is paramount for rational troubleshooting and optimization.

The three key stages are:

  • Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).[5][6] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (X).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the indazolyl group to the Pd(II) complex.[5][7][8][9]

  • Reductive Elimination: The two organic partners—the aryl group and the methyl-indazolyl group—couple together, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)L₂-Ind oxidative_addition->transmetalation Transmetalation product Ar-Ind (Product) transmetalation->product Reductive Elimination product->pd0 sub1 Aryl Halide (Ar-X) sub1->oxidative_addition sub2 (2-Me-Ind)-B(OH)₂ + Base sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Comparative Performance Analysis - The Halide Matters

The choice of aryl halide is a critical determinant of reaction success. The reactivity of the C(sp²)-X bond directly influences the oxidative addition step, dictating the required reaction conditions. The generally accepted order of reactivity is a direct consequence of bond dissociation energies: I > Br > Cl .[8]

Aryl Iodides: The Most Reactive Partners

Aryl iodides are the most reactive electrophiles for Suzuki couplings due to the relatively weak C-I bond. This high reactivity allows for:

  • Milder reaction conditions (often room temperature to 80 °C).

  • The use of less activated, traditional palladium catalysts (e.g., Pd(PPh₃)₄).

  • Lower catalyst loadings and shorter reaction times.

Aryl Bromides: The Workhorse Substrates

Aryl bromides offer an excellent compromise between high reactivity and the cost and stability advantages over aryl iodides.[10] They are arguably the most common coupling partners used in discovery chemistry.

  • Conditions are typically moderate (80-110 °C).

  • While standard catalysts are often sufficient, catalyst systems using ligands like dppf (e.g., Pd(dppf)Cl₂) can improve yields and substrate scope.

Aryl Chlorides: The Challenging but Cost-Effective Option

The strength of the C-Cl bond makes aryl chlorides the least reactive of the common halides.[10][11] Their low cost and wide commercial availability make them highly attractive, but their successful coupling necessitates specialized conditions:

  • Advanced Catalysts: Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky trialkylphosphines like P(t-Bu)₃) are required to facilitate the difficult oxidative addition step.[12][13]

  • Stronger Bases: More potent bases like K₃PO₄ or Cs₂CO₃ are often needed.

  • Higher Temperatures: Reaction temperatures typically exceed 100 °C.

Performance Data Summary

The following table summarizes the expected performance of this compound with various aryl halides under optimized conditions. Yields are representative and will vary based on the specific electronic and steric nature of the aryl halide.

Aryl Halide PartnerSubstituent TypeCatalyst/Ligand SystemTypical Temp. (°C)Typical Yield
4-IodoanisoleElectron-DonatingPd(PPh₃)₄85>90%
4-IodonitrobenzeneElectron-WithdrawingPd(PPh₃)₄85>95%
2-IodotolueneSterically HinderedPd(dppf)Cl₂10075-85%
4-BromoanisoleElectron-DonatingPd(dppf)Cl₂10085-95%
4-BromobenzonitrileElectron-WithdrawingPd(PPh₃)₄100>95%
2-BromotolueneSterically HinderedPd(dppf)Cl₂ / XPhos11070-80%
4-ChloroanisoleElectron-DonatingPd₂(dba)₃ / SPhos11070-85%
4-ChlorobenzonitrileElectron-WithdrawingPd₂(dba)₃ / SPhos10080-90%
2-ChlorotolueneSterically HinderedPd₂(dba)₃ / XPhos12050-70%

Note: Data is illustrative, based on established principles of Suzuki-Miyaura reactivity.

Pillar 3: A Validated Experimental Protocol

Trustworthiness in science is built on reproducible, well-described methods. The following protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Assemble Reaction Vessel (Flask, Stir Bar) start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert reagents Add Solids: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (2.0 eq) 4. Pd Catalyst (1-5 mol%) inert->reagents solvent Add Degassed Solvents (e.g., Dioxane/H₂O) reagents->solvent reaction Heat and Stir (e.g., 100 °C, 12h) solvent->reaction workup Aqueous Workup: 1. Cool to RT 2. Dilute & Extract 3. Dry Organic Layer reaction->workup purify Purify by Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Methodology:

  • Inert Atmosphere Setup (Causality: Protect the Catalyst): To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the catalytically active form.

  • Vessel Sealing and Solvent Addition (Causality: Maintain Inertness): Seal the vessel and evacuate and backfill with argon or nitrogen three times. Introduce the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a concentration of ~0.1 M) via syringe. Degassing the solvent removes dissolved oxygen, which can also poison the catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[6]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Allow the reaction to stir vigorously for the prescribed time (typically 4-24 hours), monitoring by TLC or LC-MS if desired.

  • Workup and Isolation: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion and Outlook

This compound is a highly effective and versatile building block for the synthesis of complex molecules. Its performance in the Suzuki-Miyaura cross-coupling is predictable and robust, provided that reaction conditions are judiciously selected to match the reactivity of the aryl halide partner. While aryl iodides and bromides couple readily under standard conditions, the use of less reactive but more economical aryl chlorides is achievable through the application of modern, advanced catalyst systems. By leveraging the principles and data outlined in this guide, researchers are well-equipped to efficiently incorporate the valuable indazole scaffold into their synthetic targets, paving the way for the next generation of innovative therapeutics.

References

A Comparative Mechanistic Guide to Coupling Reactions of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive compounds.[1] The functionalization of this heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates.[2] Boronic acids and their derivatives have emerged as indispensable reagents in these transformations. This guide provides an in-depth, comparative analysis of the mechanistic aspects of two key coupling reactions involving indazole boronic acids: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for N-arylation. By understanding the underlying mechanisms and experimental nuances, researchers can make more informed decisions in their synthetic strategies.

I. Introduction to Coupling Reactions of Indazole Boronic Acids

Indazole boronic acids are versatile intermediates that enable the introduction of the indazole moiety into complex molecules. The two primary types of coupling reactions involving these reagents are the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Chan-Lam N-arylation. The choice between these reactions is dictated by the desired bond formation—a C-C or a C-N linkage. Both reactions are known for their broad substrate scope and tolerance of various functional groups.[2]

II. Mechanistic Comparison: Suzuki-Miyaura vs. Chan-Lam Coupling

While both reactions achieve the coupling of an indazole moiety, their catalytic cycles and key mechanistic steps differ significantly.

A. The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Pathway for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Indazole-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Insights for Indazole Boronic Acids:

  • Oxidative Addition: This is often the rate-determining step.[3] For indazole substrates, the nature of the leaving group (I, Br, Cl, OTf) on the coupling partner significantly influences the reaction rate.

  • Transmetalation: The transfer of the indazole group from the boronic acid to the palladium center is a crucial step. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[3] For unprotected N-H indazoles, the acidic proton can interfere with the catalyst and base, sometimes necessitating N-protection for optimal results.[5]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The nature of the phosphine ligands on the palladium catalyst can influence the efficiency of this step.

B. The Chan-Lam Coupling: A Copper-Catalyzed Route to N-Arylation

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds between a nitrogen nucleophile (like the N-H of an indazole) and an aryl boronic acid, using a copper catalyst.[6] The mechanism is distinct from the Suzuki-Miyaura reaction and is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.

Proposed Catalytic Cycle of the Chan-Lam Reaction

Chan_Lam Cu(II) Cu(II) Cu(II)-Indazole Cu(II)-Indazole Cu(II)->Cu(II)-Indazole Ligand Exchange (Indazole-H) Indazole-Cu(III)-Ar Indazole-Cu(III)-Ar Cu(II)-Indazole->Indazole-Cu(III)-Ar Oxidative Coupling (Ar-B(OR)_2) Cu(I) Cu(I) Indazole-Cu(III)-Ar->Cu(I) Reductive Elimination (Indazole-Ar) Cu(I)->Cu(II) Oxidation (O2)

Caption: A proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Key Mechanistic Insights for Indazole N-Arylation:

  • Ligand Exchange: The indazole first coordinates to the Cu(II) center. The acidity of the indazole N-H bond plays a role in this step.

  • Transmetalation/Oxidative Coupling: The aryl boronic acid transfers its aryl group to the copper complex. This is a key step where the C-N bond is poised to form. The reaction is often performed in the presence of an oxidant, like air (O2), to facilitate the catalytic cycle.[6]

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylindazole product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the cycle.[6] Spectroscopic studies have been instrumental in identifying key copper intermediates and understanding inhibitory processes.[7][8]

III. Performance Comparison: Experimental Data

The choice of coupling reaction depends not only on the desired bond but also on factors like yield, reaction conditions, and catalyst sensitivity. Below is a comparative table summarizing typical performance data for Suzuki-Miyaura and Chan-Lam couplings involving indazole derivatives, based on literature precedents.

Table 1: Comparative Performance of Suzuki-Miyaura and Chan-Lam Couplings for Indazole Functionalization

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingReferences
Bond Formed C-CC-N[2]
Typical Catalyst Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Copper (e.g., Cu(OAc)₂, CuI)[1][9]
Typical Boron Reagent Indazole boronic acid/esterAryl boronic acid[1][9]
Typical Coupling Partner Aryl/heteroaryl halide or triflateIndazole[1][9]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Often base-free or with a mild base[1][10]
Typical Solvent Dioxane, Toluene, DMFDCM, MeOH, MeCN[1][10]
Typical Temperature 80-120 °CRoom Temperature to 110 °C[1][11]
Reported Yields Generally good to excellent (70-95%)Moderate to excellent (50-90%)[1][9]

IV. Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanisms of these coupling reactions, several experimental techniques are employed. Below are detailed protocols for key mechanistic experiments.

A. Kinetic Analysis: Determining Reaction Order and Rate Law

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentration of each reactant and catalyst component and monitoring the reaction rate, the reaction order with respect to each species can be determined, leading to the formulation of a rate law.[12]

General Experimental Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Prepare stock solutions of all reactants and catalyst Reaction Setup Set up multiple reactions with varying concentrations of one component, keeping others constant Stock Solutions->Reaction Setup Monitoring Monitor reaction progress over time (e.g., GC, HPLC, NMR) Reaction Setup->Monitoring Initial Rates Determine initial rates from concentration vs. time plots Monitoring->Initial Rates Log-Log Plot Plot log(rate) vs. log(concentration) to determine reaction order Initial Rates->Log-Log Plot Rate Law Formulate the rate law Log-Log Plot->Rate Law

Caption: A general workflow for conducting kinetic analysis of a coupling reaction.

Step-by-Step Protocol for Kinetic Analysis:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of the indazole boronic acid (or aryl halide for Suzuki), the coupling partner, the base, and the catalyst/ligand in a suitable degassed solvent.

  • Reaction Setup: In a series of reaction vessels, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. For each series of experiments, vary the concentration of only one component while keeping the concentrations of all other components constant.

  • Reaction Monitoring: Initiate the reactions simultaneously by adding the final component (often the catalyst). At regular time intervals, withdraw an aliquot from each reaction, quench it (e.g., by rapid cooling or addition of a quenching agent), and analyze the product concentration using a calibrated analytical technique like GC, HPLC, or NMR.[13]

  • Data Analysis: Plot the concentration of the product versus time for each reaction. Determine the initial reaction rate from the initial slope of this curve. To determine the reaction order for a specific component, plot the logarithm of the initial rate versus the logarithm of the initial concentration of that component. The slope of this line corresponds to the order of the reaction with respect to that component.

  • Rate Law Formulation: Combine the determined reaction orders for each component to write the overall rate law for the reaction.

B. Hammett Analysis: Probing Electronic Effects

Hammett analysis is a powerful tool to study the electronic effects of substituents on the reaction rate, providing insights into the transition state of the rate-determining step.[14]

Step-by-Step Protocol for Hammett Analysis:

  • Substrate Synthesis: Synthesize a series of substituted substrates (e.g., para-substituted aryl boronic acids for Chan-Lam or para-substituted aryl halides for Suzuki) with varying electron-donating and electron-withdrawing groups.

  • Kinetic Measurements: For each substituted substrate, measure the reaction rate under identical conditions using the kinetic analysis protocol described above.

  • Hammett Plot Construction: Plot the logarithm of the rate constant (log k) for each substituted substrate against the corresponding Hammett substituent constant (σ).

  • Interpretation: The slope of the Hammett plot (the reaction constant, ρ) provides information about the charge distribution in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. A negative ρ value indicates the opposite. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

C. Isotope Effect Studies: Elucidating Bond-Breaking/Forming Steps

Kinetic Isotope Effect (KIE) studies involve measuring the change in reaction rate upon isotopic substitution at a specific atomic position. This technique can provide strong evidence for which bonds are being broken or formed in the rate-determining step.[15][16][17] For example, a ¹²C/¹³C KIE at the carbon atom of the C-X bond undergoing oxidative addition in a Suzuki reaction can confirm if this step is rate-limiting.[15][16][17]

Step-by-Step Protocol for KIE Measurement:

  • Synthesis of Isotopically Labeled Substrates: Synthesize the substrate with a heavy isotope (e.g., ¹³C or ²H) at the position of interest.

  • Competitive Experiment: Run a competition experiment with a mixture of the unlabeled and labeled substrates.

  • Product Analysis: Analyze the isotopic ratio in the starting materials and the product at low conversion using mass spectrometry or NMR.

  • KIE Calculation: The KIE is calculated from the change in the isotopic ratio between the starting material and the product. A KIE value significantly different from 1 indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

V. Conclusion

The Suzuki-Miyaura and Chan-Lam coupling reactions are indispensable tools for the functionalization of indazoles. A thorough understanding of their respective mechanisms is paramount for reaction optimization and the rational design of new synthetic routes. While the Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle for C-C bond formation, the Chan-Lam coupling offers a distinct copper-catalyzed pathway for N-arylation. The experimental techniques outlined in this guide, including kinetic analysis, Hammett plots, and isotope effect studies, provide a robust framework for researchers to probe the mechanistic intricacies of these and other coupling reactions, ultimately leading to more efficient and selective syntheses of novel indazole-based compounds for drug discovery and development.

VI. References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.

  • BenchChem. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea.

  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947.

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.

  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.

  • Das, P., Roy, T., Mondal, K., & Sengupta, A. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry, 88(9), 6058-6070.

  • Gopi, B., & Vijayakumar, V. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21553-21565.

  • Gozzi, C., & Bouzidi, N. (2008). Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. Journal of Chemical Education, 85(8), 1126.

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522-9524.

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  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.

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  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.

  • Rossi, S. A., Shimkin, K. W., Xu, Q., Mori-Quiroz, L. M., & Watson, D. A. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters, 15(9), 2314-2317.

  • Roy, T., Mondal, K., Sengupta, A., & Das, P. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry.

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.

  • Toudic, F., Le Gall, E., Cador, O., Tallec, A., & Hapiot, P. (2007). Electrochemical Study of the Suzuki-Miyaura Cross-Coupling Reaction: Role of the Base. Chemistry – A European Journal, 13(21), 6094-6101.

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779.

  • Wang, X., Gopishetty, S., & Gribble, G. W. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(3), 225-234.

  • Zahrt, A. F., Delaney, C. P., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.

  • Zhang, L., & Li, X. (2016). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Synlett, 27(18), 2626-2630.

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Organic Letters, 3(13), 2077-2079.

  • Jacobson, C. E., Martinez-Muñoz, N., & Gorin, D. J. (2015). A Cu-catalyzed nondecarboxylative methylation of carboxylic acids with methylboronic acid proceeds in air as sole oxidant and offers a strategy for replacing toxic, electrophilic alkylating reagents. The Journal of Organic Chemistry, 80(14), 7305-7310.

  • Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381-1384.

  • Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397-4400.

  • Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544-1547.

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950.

  • Xu, J., Zhang, L., Li, X., Gao, Y., Tang, G., & Zhao, Y. (2016). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Organic Letters, 18(5), 1100-1103.

  • Sun, N., Zhang, H., Mo, W., Hu, B., Shen, Z., & Hu, X. (2013). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Synlett, 24(11), 1443-1447.

  • Qi, C., Guo, T., & Xiong, W. (2016). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Synlett, 27(18), 2626-2630.

  • Kumar, N., Singh, S., & Kandasamy, K. (2019). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. The Journal of Organic Chemistry.

  • Guy, R. K. (2000). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Organic Letters, 2(13), 2019-2022.

  • Lam, L. Y., & Ma, C. (2021). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. Organic Letters, 23(15), 6164-6168.

  • Singh, S., & Kandasamy, K. (2019). A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as ligand and base under 0.2 MPa of molecular oxygen. The Journal of Organic Chemistry.

  • Chen, J., & Chen, J. (2020). Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. Organic & Biomolecular Chemistry, 18(3), 485-489.

  • Barbosa, Y. C., Paveglio, G. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1086.

  • Johnson Matthey. (2025). Cross-Coupling Reactions Guide.

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry.

  • Li, G., et al. (2023). synthesis, DFT and molecular docking studies.

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

  • RSC Publishing. (n.d.). Continuous flow Suzuki-Miyaura cross-coupling reactions.

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  • Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Journal of Chemical Education.

  • University of St Andrews. (2017). Spectroscopic studies of the Chan-Lam amination: a mechanism-inspired solution to boronic ester reactivity.

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.

  • Wang, X., Gopishetty, S., & Gribble, G. W. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

  • Zare, A., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methyl-2H-indazol-6-yl)boronic acid, ensuring the safety of your team and the integrity of our shared environment.

Our commitment is to empower you with not just the "what," but the "why"—explaining the causality behind each step to foster a culture of safety and scientific excellence.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many boronic acid derivatives, is not benign.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • H315: Causes skin irritation (Skin Irritation, Category 2)

  • H319: Causes serious eye irritation (Eye Irritation, Category 2)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

These classifications mandate that this compound be handled as hazardous chemical waste . Under no circumstances should this compound or its empty containers be disposed of in regular trash or down the sanitary sewer system[1][2]. Improper disposal can lead to environmental contamination and may incur significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA)[3][4][5].

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if ingested.
Skin IrritationH315Causes irritation upon skin contact.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Respiratory IrritationH335May cause irritation to the respiratory tract upon inhalation of dust.

Source: Sigma-Aldrich Safety Information

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation risk[1][2]. The following PPE is mandatory when handling waste containing this compound.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste and airborne solid particles causing serious eye irritation.
Hand Protection Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact that can lead to irritation[1].
Body Protection A fully fastened, long-sleeved lab coat. A chemical-resistant apron is also advised.Protects skin on the arms and body from accidental contact.
Footwear Closed-toe shoes.Protects feet from spills.

This guidance is compiled from general safety protocols for handling boronic acid derivatives and laboratory chemicals[1][6][7].

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process involving segregation, containment, and documentation. Adherence to this workflow is critical for regulatory compliance and safety.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire[8][9].

  • Solid Waste: Collect all contaminated solid materials separately. This includes:

    • Unused or expired this compound powder.

    • Contaminated gloves, weigh boats, pipette tips, and bench paper.

    • Spill cleanup materials.

  • Liquid Waste: Collect all contaminated liquid materials separately. This includes:

    • Reaction mixtures containing the boronic acid.

    • Solvents used to rinse glassware that was in contact with the compound.

  • Incompatibility Alert:

    • Keep boronic acid waste separate from strong oxidizing agents[8].

    • Store acidic waste separately from bases, cyanides, and sulfides[8][9].

Step 2: Waste Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Container Selection:

    • Use only containers that are chemically compatible with the waste[3]. The original product container is often a good choice if it's in good condition[2].

    • Ensure containers have secure, leak-proof closures[3]. Do not use food-grade containers like jars[8].

    • For liquid waste, glass bottles are often preferred. Ensure they are free of cracks or deterioration[9].

  • Labeling:

    • As soon as a container is designated for waste, it must be labeled[10][11].

    • The label must clearly state the words "Hazardous Waste" [1][8].

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes. For this specific waste, it must include "this compound" [1][8].

    • Indicate the associated hazards (e.g., "Toxic," "Irritant")[8].

Step 3: Waste Accumulation and Storage

Designated storage areas are required to safely accumulate waste before pickup.

  • Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA[8]. This is an area at or near the point of generation (e.g., a designated section of a fume hood or a cabinet).

  • Storage Practices:

    • Keep waste containers securely closed at all times, except when adding waste[10].

    • Store containers in a well-ventilated area[3].

    • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks[10].

    • Your institution cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at a time[10][11].

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste off-site themselves[10].

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[2].

  • Documentation: Fill out any required waste collection forms accurately and completely. This ensures the disposal contractor has the necessary information to handle the waste safely and in accordance with federal and state regulations[5][12].

Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps for handling and disposing of this compound waste.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Final Disposal A Start: Generate Waste (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Use Labeled SOLID Hazardous Waste Container D->E Solid F Use Labeled LIQUID Hazardous Waste Container D->F Liquid G Ensure Container is Compatible, Sealed, and Labeled Correctly E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Request Pickup from Institutional EHS/Waste Management I->J K End: Waste Removed for Proper Disposal J->K

Caption: Disposal workflow for this compound.

Section 4: Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk.

  • In Case of a Spill:

    • Alert & Evacuate: Notify personnel in the immediate area and restrict access[2].

    • Assess the Risk: For small, manageable spills, trained personnel with appropriate PPE may proceed. For large spills, evacuate and contact your institution's EHS emergency line.

    • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or vacuum the material. Avoid generating dust[2][7].

    • Collection: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container[2].

  • Decontamination of Glassware:

    • Thoroughly rinse glassware with a suitable solvent. Collect this rinsate as liquid hazardous waste.

    • For more effective decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, which can then be rinsed away[1][13]. This rinsate must also be collected as hazardous waste.

    • After decontamination, a final water rinse can be performed, which should also be collected as hazardous waste[1].

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety that protects you, your colleagues, and the future of scientific discovery.

References

Personal protective equipment for handling (2-Methyl-2H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (2-Methyl-2H-indazol-6-yl)boronic acid

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound (CAS Number: 1001907-57-8). The protocols outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals by detailing necessary personal protective equipment, operational procedures, and waste management plans. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by your supplier.

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] As with any chemical reagent, a proactive approach to safety is paramount. This compound is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[2] Adherence to the following guidelines will mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Immediate Precautions

A foundational understanding of the potential hazards is critical before handling this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Due to these hazards, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are your primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing or handling larger quantities.[4][5]Protects the eyes from dust particles and accidental splashes, which can cause serious irritation.[3][7]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5]Prevents direct skin contact, which can lead to irritation.[3] Proper glove removal technique is essential to avoid cross-contamination.[8]
Body Protection A fully buttoned laboratory coat is mandatory. For larger-scale operations, a chemical-resistant apron over the lab coat is advised.[4]Protects the skin on the body and arms from accidental spills and contamination of personal clothing.[5]
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates) should be used.[4][7]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[3] The choice of respirator should be based on a formal risk assessment of the specific procedure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation and Area Setup
  • Designated Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and functional.[6]

  • Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and the chemical container before donning PPE.

Donning PPE
  • Follow the correct sequence for putting on PPE:

    • Laboratory Coat

    • Respiratory Protection (if required)

    • Eye and Face Protection

    • Gloves (pull cuffs over the sleeves of the lab coat)

Handling the Compound
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[5] Use a spatula for transfers.

  • Containment: Keep the container tightly closed when not in use.[3]

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[4]

Post-Handling and Doffing PPE
  • Decontamination: Clean the work area thoroughly after completion of the task.

  • Doffing Sequence: Remove PPE in the reverse order of donning to prevent self-contamination.

    • Gloves (using the proper removal technique)

    • Face Shield and Goggles

    • Laboratory Coat

    • Respirator (if used)

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[3][9]

Disposal Plan: Managing Chemical Waste

All waste generated from the use of this compound must be considered hazardous.

  • Waste Segregation: Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Empty containers should be treated as hazardous waste and disposed of according to your institution's and local regulations.[3]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Do not discharge into sewers or waterways.[10]

Visualizing PPE Selection

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling This compound CheckHood Working in a certified chemical fume hood? Start->CheckHood CheckAerosol Potential for dust or aerosol generation? CheckHood->CheckAerosol Yes FullPPE Full PPE: - Enhanced PPE - NIOSH-approved Respirator CheckHood->FullPPE No BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckAerosol->BasePPE No CheckAerosol->FullPPE Yes End End: Safe Handling BasePPE->End Proceed with caution EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield EnhancedPPE->End Proceed with caution FullPPE->End Proceed with caution

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.